ML-097
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-bromophenyl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-12-7-3-1-5-10(12)9-18-13-8-4-2-6-11(13)14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPKPTAZUPMKGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is the mechanism of action of ML-097
An In-depth Technical Guide to the Mechanism of Action of MET-097
Introduction
MET-097 is an investigational, ultra-long-acting, fully biased agonist of the glucagon-like peptide-1 receptor (GLP-1R).[1][2] Developed by Metsera, this peptide-based therapeutic is currently in Phase II clinical trials for the treatment of obesity and type 2 diabetes mellitus.[1] Early clinical data suggests potent efficacy in weight reduction with a favorable safety and tolerability profile.[3] This document provides a comprehensive overview of the mechanism of action of MET-097, supported by available clinical trial data and experimental protocols.
Core Mechanism of Action: GLP-1 Receptor Agonism
The primary mechanism of action of MET-097 is its function as a glucagon-like peptide-1 (GLP-1) receptor agonist.[1] GLP-1 is an incretin hormone secreted from the gastrointestinal tract in response to nutrient intake. It plays a crucial role in glucose homeostasis and appetite regulation through its interaction with GLP-1 receptors expressed in various tissues, including pancreatic β-cells, the brain, and the gastrointestinal tract.
As a GLP-1 receptor agonist, MET-097 mimics the action of endogenous GLP-1, leading to a cascade of downstream physiological effects that contribute to its therapeutic efficacy in metabolic disorders.
Signaling Pathway
The binding of MET-097 to the GLP-1 receptor, a G-protein coupled receptor (GPCR), is believed to activate the canonical Gαs signaling pathway. This activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac). These downstream effectors mediate the various cellular responses to GLP-1 receptor activation. The term "fully biased" suggests that MET-097 may preferentially activate certain downstream signaling pathways over others, potentially contributing to its specific efficacy and safety profile.[1][2]
Pharmacodynamics and Therapeutic Effects
The agonistic activity of MET-097 at the GLP-1 receptor manifests in several key physiological effects that are beneficial for the treatment of obesity and type 2 diabetes:
-
Glucose-Dependent Insulin Secretion: By stimulating GLP-1 receptors on pancreatic β-cells, MET-097 enhances the secretion of insulin in response to elevated blood glucose levels. This glucose-dependent action minimizes the risk of hypoglycemia.
-
Suppression of Glucagon Secretion: MET-097 is expected to suppress the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.
-
Delayed Gastric Emptying: Activation of GLP-1 receptors in the gastrointestinal tract slows the rate at which food leaves the stomach, contributing to a feeling of fullness and reducing postprandial glucose excursions.
-
Appetite Regulation and Weight Loss: MET-097 acts on GLP-1 receptors in the hypothalamus and other brain regions involved in appetite control, leading to increased satiety and reduced food intake. This is a primary driver of the weight loss observed in clinical trials.[3]
Pharmacokinetics
MET-097 is characterized as an "ultra-long-acting" GLP-1 receptor agonist.[1][2] This is supported by its pharmacokinetic profile, which indicates a prolonged duration of action.
| Pharmacokinetic Parameter | Value | Source |
| Preliminary Half-life | 15–16 days | [2] |
| Mean Time to Peak Concentration | Approximately 18 days | [2] |
| Accumulation Ratio (after 5 weekly doses) | Approximately 3 | [2] |
Clinical Efficacy and Safety Data
Clinical trials have provided quantitative data on the efficacy and safety of MET-097.
Phase I Clinical Trial Results
A Phase I trial in healthy, non-diabetic adults with overweight or obesity demonstrated significant weight loss.[3]
| Dosage | Mean Body Weight Change from Baseline | Time Point |
| 1.2 mg weekly (for 5 weeks) | -7.5% | Day 36 |
Notably, these results were achieved without a dose titration period, which is often required for other GLP-1 receptor agonists to manage gastrointestinal side effects.[3] The reported adverse events were generally mild.[3]
Experimental Protocols
The following outlines the methodologies employed in the clinical evaluation of MET-097, as derived from publicly available clinical trial information.
Phase I Clinical Trial (NCT06857617)
This study was designed to assess the safety, tolerability, pharmacokinetics, and efficacy of MET-097 in adults with overweight or obesity.[4]
-
Study Design: The trial consisted of three parts:
-
Part A (Single Ascending Dose - SAD): Participants received a single dose of MET-097 or placebo.
-
Part B (Multiple Ascending Dose - MAD): Participants received five once-weekly doses of MET-097 or placebo.
-
Part C (Monthly Dosing Exploration): Participants received once-weekly doses for 12 weeks, followed by a single higher dose to evaluate the potential for once-monthly administration.[4]
-
-
Key Inclusion Criteria:
-
Body Mass Index (BMI) ≥ 27.0 kg/m ²
-
Estimated glomerular filtration rate (eGFR) ≥ 90 mL/min
-
-
Key Exclusion Criteria:
-
Diagnosis of type 1 or type 2 diabetes
-
Clinically significant ECG abnormalities
-
Personal or family history of medullary thyroid cancer or multiple endocrine neoplasia type 2
-
Phase IIb Clinical Trial (VESPER-3 - NCT06973720)
This ongoing study is designed to evaluate the efficacy and safety of once-monthly MET-097 in adults with obesity or overweight without type 2 diabetes.[5]
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled study.
-
Treatment Protocol:
-
Initial 12-week treatment period with once-weekly MET-097 (with or without titration) or placebo.
-
Transition to a four-fold higher monthly dose for a total of 13 monthly doses.
-
-
Primary Endpoint: Percent change from baseline in body weight at Week 28.[5][6]
-
Key Inclusion Criteria:
-
BMI ≥ 30.0 kg/m ² OR
-
BMI ≥ 27.0 kg/m ² to < 30.0 kg/m ² with at least one weight-related comorbidity (e.g., hypertension, dyslipidemia).
-
Stable body weight within 3 months prior to screening.
-
Conclusion
MET-097 is a promising therapeutic candidate for obesity and type 2 diabetes, acting as a fully biased, ultra-long-acting GLP-1 receptor agonist. Its mechanism of action is centered on mimicking the effects of the endogenous incretin hormone GLP-1, leading to improved glucose control and significant weight loss. The long half-life of MET-097 supports the potential for less frequent dosing, which could improve patient adherence. Early clinical data indicates strong efficacy and a favorable safety profile, positioning MET-097 as a potentially important future treatment option in the management of metabolic diseases. Further data from ongoing Phase IIb trials will be crucial in fully elucidating its clinical utility.
References
- 1. MET 097 - AdisInsight [adisinsight.springer.com]
- 2. Metsera’s GLP-1 Receptor Agonist MET-097i | ADA 2025 [delveinsight.com]
- 3. New Weight Loss Biotech Metsera Stuns with 7.5% Weight Loss, Few Side Effects - BioSpace [biospace.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. A Phase 2b Study to Evaluate the Efficacy and Safety of Once-Monthly MET097 in Adults With Obesity or Overweight | MedPath [trial.medpath.com]
- 6. A Study to Evaluate the Efficacy and Safety of Once-Weekly MET097 in Adults With Obesity or Overweight and T2DM | MedPath [trial.medpath.com]
ML-097: A Technical Guide to a Pan-Ras GTPase Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML-097 (CID-2160985) is a small molecule compound identified as a pan-activator of Ras-related GTPases. Unlike the canonical activation mechanism facilitated by Guanine Nucleotide Exchange Factors (GEFs) that promote the dissociation of GDP, this compound and its analogs are hypothesized to function by increasing the affinity of GTPases for guanine nucleotides. This unique mechanism of action allows this compound to activate a range of Ras superfamily members, including Ras, Rac1, Cdc42, and Rab7. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data for related compounds, detailed experimental protocols for assessing Ras activation, and a visual representation of the downstream signaling pathways affected.
Introduction
The Ras superfamily of small GTPases are critical molecular switches that regulate a vast array of cellular processes, including proliferation, differentiation, survival, and cytoskeletal organization. Dysregulation of Ras signaling is a hallmark of many human cancers, making the modulation of Ras activity a key therapeutic strategy. While much effort has been focused on inhibiting oncogenic Ras mutants, the development of small molecule activators provides valuable tools for studying Ras biology and potentially for therapeutic applications in diseases associated with diminished GTPase activity.
This compound has emerged from high-throughput screening as a novel pan-Ras GTPase activator. Its distinct mechanism, which does not rely on the GEF-mediated nucleotide exchange, offers a unique approach to modulating the activity of these critical signaling proteins. This guide will delve into the technical details of this compound, providing researchers with the necessary information to utilize this compound in their studies.
Mechanism of Action
The established mechanism of Ras activation involves GEFs, which bind to the GDP-loaded Ras and induce a conformational change that lowers the affinity for GDP, allowing the more abundant GTP to bind. In contrast, this compound and its related compounds, ML-098 and ML-099, are proposed to activate Ras GTPases through an allosteric mechanism. It is hypothesized that these small molecules bind to a site distinct from the nucleotide-binding pocket, likely between the switch I and switch II regions of the GTPase.[1][2][3] This binding event is thought to induce a conformational change that increases the affinity of the GTPase for guanine nucleotides, thereby favoring the active, GTP-bound state.[1][2][3]
Quantitative Data
| GTPase Target | EC50 (nM) |
| Rab7 | 20.41 |
| Cdc42 (activated mutant) | 50.11 |
| Rac1 (activated mutant) | 81.28 |
| Ras (activated mutant) | 93.32 |
| Cdc42 (wild type) | 102.32 |
| Ras (wild type) | 109.64 |
| Rac1 (wild type) | 151.35 |
| Data for ML-099 (CID-888706)[4] |
Experimental Protocols
The following protocols are adapted from established methods for characterizing small molecule activators of Ras GTPases and can be applied to the study of this compound.
Guanine Nucleotide Exchange Assay (Fluorescence-Based)
This assay measures the ability of this compound to promote the binding of a fluorescently labeled GTP analog (e.g., BODIPY-FL-GTP) to a purified Ras family GTPase.
Materials:
-
Purified recombinant Ras, Rac1, Cdc42, or Rab7 protein (GST-tagged for immobilization)
-
This compound
-
BODIPY-FL-GTP or BODIPY-GTPγS (non-hydrolyzable analog)
-
Assay Buffer: 20 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT
-
EDTA solution (0.5 M)
-
GTP (non-fluorescent)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Protein Immobilization (for bead-based assays): If using a bead-based format, incubate GST-tagged GTPase with glutathione-coated beads. Wash to remove unbound protein.
-
Loading with Fluorescent Nucleotide: In a microplate well, combine the purified GTPase, BODIPY-FL-GTP, and assay buffer. For some GTPases like Ras and Rab proteins, nucleotide exchange can be facilitated by the inclusion of EDTA to chelate Mg2+ ions.[2]
-
Initiation of Exchange: Add this compound at various concentrations to the wells.
-
Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission ~485/515 nm for BODIPY-FL). The binding of the fluorescent GTP analog to the protein results in an enhanced quantum yield.
-
Data Analysis: Plot the initial rate of fluorescence increase against the concentration of this compound to determine the EC50 value.
Ras Activation Pulldown Assay
This assay determines the level of active, GTP-bound Ras in cell lysates following treatment with this compound.
Materials:
-
Cell line of interest (e.g., HeLa, NIH-3T3)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
Raf-1 RBD (Ras Binding Domain) fused to GST and immobilized on agarose beads
-
Primary antibody against the specific Ras isoform of interest
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with varying concentrations of this compound for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Pulldown of Active Ras: Incubate the clarified cell lysates with GST-Raf-1-RBD agarose beads. The Raf-1 RBD specifically binds to the GTP-bound (active) form of Ras.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the Ras isoform of interest. Detect with an HRP-conjugated secondary antibody and a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities to determine the relative amount of activated Ras in each sample.
Signaling Pathways and Visualizations
As a pan-Ras GTPase activator, this compound is expected to stimulate the canonical downstream signaling pathways of Ras, Rac1, and Cdc42.
Ras Downstream Signaling
Activation of Ras proteins (H-Ras, K-Ras, N-Ras) by this compound will lead to the engagement of multiple effector pathways, most notably the Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. The MAPK pathway is a critical regulator of cell proliferation and differentiation, while the PI3K-Akt pathway is central to cell survival and growth.[1][5]
Caption: this compound activates Ras, leading to the stimulation of the MAPK and PI3K/Akt pathways.
Rac1 and Cdc42 Downstream Signaling
Activation of Rac1 and Cdc42 by this compound will primarily impact the regulation of the actin cytoskeleton, leading to changes in cell morphology, motility, and adhesion. These GTPases activate downstream effectors such as PAK (p21-activated kinase) and WASp/WAVE family proteins, which in turn modulate actin polymerization and the formation of lamellipodia and filopodia.
Caption: this compound activates Rac1 and Cdc42, leading to cytoskeletal reorganization.
Experimental Workflow for Characterizing this compound
The following diagram outlines a logical workflow for the comprehensive characterization of this compound's activity.
Caption: A workflow for the biochemical and cellular characterization of this compound.
Conclusion
This compound represents a valuable chemical probe for the study of Ras superfamily GTPases. Its unique mechanism of action as a pan-activator provides a powerful tool to investigate the complex signaling networks regulated by these proteins. The data on the related compound ML-099 suggest potent, nanomolar activity across several key GTPases. The experimental protocols and workflows detailed in this guide offer a framework for researchers to further characterize the biochemical and cellular effects of this compound, paving the way for a deeper understanding of Ras biology and the potential for novel therapeutic interventions. Further studies are warranted to determine the precise EC50 values of this compound for various GTPases and to fully elucidate its effects on downstream signaling pathways in different cellular contexts.
References
- 1. The combinatorial activation of the PI3K and Ras/MAPK pathways is sufficient for aggressive tumor formation, while individual pathway activation supports cell persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three small molecule pan activator families of Ras-related GTPases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Three small molecule pan activator families of Ras-related GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RAS Interaction with PI3K: More Than Just Another Effector Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of ML-097: A Pan-Activator of Ras-Related GTPases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ML-097, also identified as CID-2160985, is a small molecule that has been characterized as a pan-activator of Ras-related GTPases. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It is intended to serve as a resource for researchers and professionals in the fields of cell biology, signal transduction, and drug discovery who are interested in the modulation of small GTPase activity. This document details the chemical properties of this compound, a plausible synthetic route based on established organic chemistry principles, and protocols for assessing its biological activity. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism and discovery process.
Introduction
Small GTPases of the Ras superfamily are critical regulators of a vast array of cellular processes, including cell growth, differentiation, proliferation, and apoptosis.[1] These proteins function as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[2] The transition between these states is tightly controlled by two main classes of regulatory proteins: guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, leading to activation, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTPase activity, leading to inactivation.[2][3] Dysregulation of Ras superfamily GTPases is a hallmark of numerous human diseases, most notably cancer, making them attractive targets for therapeutic intervention.[1]
This compound has emerged as a valuable chemical probe for studying the roles of various Ras-related GTPases. It is a pan-activator, capable of stimulating the activity of multiple members of this superfamily, including Rac1, cell division cycle 42 (Cdc42), Ras, and Rab7.[4] This broad-spectrum activity provides a unique tool to investigate cellular pathways co-regulated by these small GTPases.
Chemical Properties and Data
This compound is chemically known as 2-[(2-bromophenyl)methoxy]-benzoic acid.[5][6] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-[(2-bromophenyl)methoxy]benzoic acid | [6] |
| Synonyms | CID-2160985, 2-((2-bromobenzyl)oxy)benzoic acid | [4][5] |
| Molecular Formula | C14H11BrO3 | [5][6] |
| Molecular Weight | 307.14 g/mol | [6] |
| CAS Number | 743456-83-9 | [5] |
The biological activity of this compound has been quantified through the determination of its half-maximal effective concentration (EC50) for the activation of various GTPases. These values are presented in the following table.
| Target GTPase | EC50 (nM) | Reference |
| Rac1 | 151 | [5] |
| Cdc42 | 102 | [5] |
| Ras | 109 | [5] |
| Rab7 | Not explicitly quantified in the provided search results |
Synthesis of this compound
The synthesis of this compound, 2-[(2-bromophenyl)methoxy]-benzoic acid, can be achieved through a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.[7][8] In this case, the synthesis would proceed by reacting a salt of salicylic acid (acting as the nucleophile) with 2-bromobenzyl bromide (acting as the electrophile).
Proposed Synthetic Scheme
Caption: Proposed synthesis of this compound via Williamson ether synthesis.
Detailed Experimental Protocol
Materials:
-
Salicylic acid
-
2-Bromobenzyl bromide
-
Potassium carbonate (K2CO3), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve salicylic acid (1 equivalent) in anhydrous DMF.
-
Base Addition: To the stirred solution, add anhydrous potassium carbonate (2-3 equivalents). Stir the suspension at room temperature for 30 minutes to facilitate the formation of the salicylate anion.
-
Electrophile Addition: Add 2-bromobenzyl bromide (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2-[(2-bromophenyl)methoxy]-benzoic acid (this compound).
Biological Activity and Mechanism of Action
This compound acts as a pan-activator of Ras-related GTPases. The proposed mechanism of action is allosteric, meaning it binds to a site on the GTPase distinct from the nucleotide-binding pocket. This binding is thought to increase the affinity of the GTPase for guanine nucleotides, thereby promoting the GTP-bound, active state.
Signaling Pathway
Caption: Proposed signaling pathway activation by this compound.
Experimental Protocols for Biological Evaluation
The activation of Ras-related GTPases by this compound can be assessed using various in vitro assays. A common method is a pull-down assay that specifically isolates the active, GTP-bound form of the GTPase.
GTPase Activation Pull-Down Assay
Principle: This assay utilizes a protein domain that specifically binds to the GTP-bound conformation of the target GTPase (e.g., the Ras-binding domain of Raf for Ras activation). This "bait" protein is typically fused to an affinity tag (e.g., GST) and immobilized on beads. Cell lysates are incubated with the beads, and the amount of pulled-down GTPase is quantified by Western blotting.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., containing Tris-HCl, NaCl, MgCl2, Triton X-100, and protease inhibitors)
-
GST-fusion protein of a GTPase-binding domain (e.g., GST-RBD for Ras) immobilized on glutathione-agarose beads
-
Primary antibody against the target GTPase (e.g., anti-Ras)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Plate cells and grow to the desired confluency. Treat the cells with various concentrations of this compound or a vehicle control for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Pull-Down: Incubate equal amounts of protein from each sample with the GST-fusion protein-coated beads at 4°C with gentle rotation.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with the primary antibody against the target GTPase.
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
Analysis: Quantify the band intensities to determine the relative amount of activated GTPase in each sample. A portion of the total cell lysate should also be run on the gel to confirm equal protein loading.
Experimental Workflow
Caption: Workflow for GTPase activation pull-down assay.
Conclusion
This compound is a valuable pharmacological tool for the study of Ras-related GTPase signaling. Its ability to activate a range of these molecular switches provides a means to probe their downstream signaling pathways and cellular functions. This technical guide has provided a detailed overview of the chemical properties, a plausible synthesis route, and methods for the biological evaluation of this compound. The information and protocols presented herein are intended to facilitate further research into the complex roles of Ras superfamily GTPases in health and disease.
References
- 1. CN111100042B - Preparation method of 2-methoxy-5-sulfonamide benzoic acid - Google Patents [patents.google.com]
- 2. calpaclab.com [calpaclab.com]
- 3. fchpt.stuba.sk [fchpt.stuba.sk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. 2-[(2-bromophenyl)methoxy]benzoic Acid | C14H11BrO3 | CID 2160985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
ML-097: A Technical Guide to its Target Proteins and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML-097 (PubChem CID: 2160985) is a small molecule identified as a pan-activator of Ras-related small GTPases.[1][2] This technical guide provides a comprehensive overview of the target proteins of this compound, its binding affinities, and the experimental methodologies used for its characterization. The document is intended for researchers and professionals in the fields of cell biology, signal transduction, and drug discovery who are interested in the molecular mechanisms of GTPase activation and the potential therapeutic applications of small molecule activators.
Introduction to this compound
This compound, with the chemical name 2-[(2-bromophenyl)methoxy]-benzoic acid, is a novel probe that has been shown to activate several members of the Ras superfamily of small GTPases.[1][3] These proteins are critical molecular switches that regulate a vast array of cellular processes, including cell proliferation, differentiation, and intracellular trafficking.[4] Dysregulation of GTPase signaling is implicated in numerous diseases, including cancer and developmental disorders. This compound offers a valuable tool for studying the dynamics of GTPase activation and for exploring the therapeutic potential of modulating these pathways.
Target Proteins and Binding Affinity
This compound exhibits activity across multiple Ras-related GTPases. The compound's potency is characterized by its half-maximal effective concentration (EC50), which represents the concentration of the compound that produces 50% of the maximal response. The available quantitative data for this compound's activity on its primary targets are summarized in the table below.
| Target Protein | Protein Family | EC50 (nM) |
| Rac1 (wild type) | Rho | 151.35 |
| Rac1 (activated mutant) | Rho | 81.28 |
| Cell division cycle 42 (Cdc42) (wild type) | Rho | 102.32 |
| Cell division cycle 42 (activated mutant) | Rho | 50.11 |
| Ras (wild type) | Ras | 109.64 |
| Ras (activated mutant) | Ras | 93.32 |
| Rab7 | Rab | 20.41 |
Table 1: Binding affinities (EC50 values) of this compound for various Ras-related GTPases. Data sourced from MedChemExpress.[2]
The proposed mechanism of action for this compound is allosteric activation. It is hypothesized to bind to a site distinct from the nucleotide-binding pocket, leading to an increased affinity of the GTPase for guanine nucleotides.[3][5] This mode of action distinguishes it from the canonical activation by Guanine Nucleotide Exchange Factors (GEFs).
Signaling Pathways
The target proteins of this compound are central nodes in critical cellular signaling pathways. By activating these GTPases, this compound can influence downstream cellular events.
Rho Family GTPase Signaling (Rac1 and Cdc42)
Rac1 and Cdc42 are key regulators of the actin cytoskeleton, cell polarity, and cell migration. Their activation by this compound can initiate a cascade of events, including the activation of downstream effectors like p21-activated kinases (PAKs) and WASp/WAVE proteins, ultimately leading to changes in cell morphology and motility.
Ras Signaling Pathway
The Ras GTPases are proto-oncogenes that play a central role in cell proliferation and survival. Activation of Ras by this compound can trigger downstream signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathway.
Experimental Protocols
The characterization of this compound's activity involves various biochemical and cell-based assays. Below are generalized protocols for key experiments.
GTPase Activity Assay (Biochemical)
This assay measures the ability of this compound to stimulate the intrinsic GTPase activity of its target proteins.
Methodology:
-
Protein Purification: Recombinant GTPases (e.g., Rac1, Cdc42, Ras, Rab7) are expressed and purified.
-
Assay Buffer Preparation: A suitable buffer containing MgCl2 and other necessary co-factors is prepared.
-
Reaction Setup: Purified GTPase is incubated with GTP in the assay buffer in the presence of varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
GTP Hydrolysis Measurement: The rate of GTP hydrolysis to GDP is monitored over time. This can be achieved using various methods, such as:
-
Phosphate Detection: Measuring the release of inorganic phosphate (Pi) using a colorimetric assay (e.g., malachite green).
-
Radiolabeled GTP: Using [γ-32P]GTP and measuring the release of radioactive phosphate.
-
Fluorescence-based Assays: Employing fluorescent GTP analogs that change their properties upon hydrolysis.
-
-
Data Analysis: The rate of GTP hydrolysis is plotted against the concentration of this compound to determine the EC50 value.
Cell-Based GTPase Activation Assay
This assay assesses the ability of this compound to activate GTPases within a cellular context.
Methodology:
-
Cell Culture: A suitable cell line (e.g., HeLa, HEK293) is cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified period.
-
Cell Lysis: Cells are lysed in a buffer that preserves the GTP-bound state of the GTPases.
-
Pull-down Assay:
-
Cell lysates are incubated with a recombinant protein containing the GTPase-binding domain (GBD) of a downstream effector protein (e.g., PAK-PBD for Rac1/Cdc42, Raf-RBD for Ras) that is immobilized on beads (e.g., agarose or magnetic beads).
-
The GBD specifically binds to the active, GTP-bound form of the target GTPase.
-
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the bound proteins are then eluted.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The amount of activated GTPase is detected using a specific primary antibody against the target GTPase, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Quantification: The intensity of the bands is quantified to determine the relative level of GTPase activation at different concentrations of this compound.
Conclusion
This compound is a valuable pharmacological tool for the study of Ras-related GTPase signaling. Its ability to activate a range of these molecular switches provides a unique opportunity to investigate the complex cellular processes they regulate. The data and protocols presented in this guide offer a foundation for researchers to further explore the mechanism of action and potential applications of this compound and other small molecule modulators of GTPase activity. Further research is warranted to fully elucidate the binding site of this compound on its target proteins and to explore its effects in more complex biological systems.
References
in vitro characterization of ML-097
An In-Depth Technical Guide to the In Vitro Characterization of ML-097
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the (CID-2160985), a small molecule activator of the Ras-related family of small GTPases. The information presented herein is compiled from the primary probe report from the National Institutes of Health (NIH) Molecular Libraries Program.
Overview of this compound
This compound is a member of a novel class of small molecules that act as pan-activators of Ras-related GTPases. These GTPases are critical cellular switches involved in a myriad of cellular processes, including signal transduction, cytoskeletal organization, and vesicular transport. Dysregulation of these proteins is implicated in numerous diseases, making activators like this compound valuable research tools to probe their function.
The proposed mechanism of action for this compound is the enhancement of the affinity of GTPases for guanine nucleotides. This leads to an increased population of the active, GTP-bound form of the protein.
Quantitative Data Summary
The following table summarizes the half-maximal effective concentrations (EC₅₀) of this compound and its analogs for the activation of various Ras-related GTPases as determined by a high-throughput flow cytometry-based multiplexed bead assay.
| Compound ID | Target GTPase | EC₅₀ (nM) |
| This compound (CID-2160985) | Rac1 | 151.35 |
| Cdc42 | 102.32 | |
| Ras | 109.64 | |
| Rab7 | 20.41 | |
| ML-099 (CID-888706) | Rac1 | 81.28 |
| Cdc42 | 50.11 | |
| Ras | 93.32 | |
| Rab7 | Not Reported | |
| ML-098 (CID-7345532) | Rac1 | >10,000 |
| Cdc42 | >10,000 | |
| Ras | >10,000 | |
| Rab7 | Not Reported |
Note: The data presented is from the NIH Probe Report "Three small molecule pan activator families of Ras-related GTPases." A commercial supplier, MedChemExpress, reports similar EC₅₀ values but has not independently verified them[1].
Experimental Protocols
Primary High-Throughput Screening (HTS) Assay
This multiplexed bead-based flow cytometry assay was designed to simultaneously assess the activation of multiple GTPases.
Principle: Each GTPase is coupled to a distinct set of fluorescently labeled beads. The activation of the GTPase is detected by the binding of a fluorescently labeled effector protein that specifically recognizes the GTP-bound conformation.
Materials:
-
Recombinant GTPases (Rac1, Cdc42, Ras, Rab7)
-
Fluorescently labeled beads (e.g., Luminex beads of different spectral addresses)
-
Fluorescently labeled effector proteins (e.g., PAK1 for Rac1/Cdc42, Raf1 for Ras)
-
GTPγS (a non-hydrolyzable GTP analog)
-
Assay Buffer (specific composition not detailed in the report)
-
Test compounds (including this compound)
Procedure:
-
Couple each recombinant GTPase to a spectrally distinct set of beads.
-
Mix the different bead sets to create a multiplexed assay.
-
Dispense the bead mixture into microplate wells.
-
Add test compounds at various concentrations.
-
Add GTPγS to stimulate GTPase activation.
-
Add the fluorescently labeled effector protein mixture.
-
Incubate to allow for GTPase activation and effector binding.
-
Analyze the beads by flow cytometry, measuring the fluorescence intensity associated with each bead set to determine the level of effector binding.
Confirmation Assays
3.2.1. Pull-Down Assay for Activated Rac1
This assay confirms the ability of this compound to induce the active conformation of Rac1 in a cellular context.
Principle: The p21-binding domain (PBD) of the p21-activated kinase (PAK) specifically binds to the GTP-bound form of Rac1 and Cdc42. A GST-tagged PBD immobilized on glutathione beads is used to pull down active Rac1 from cell lysates.
Materials:
-
Swiss 3T3 cells
-
This compound
-
Lysis buffer
-
GST-PBD fusion protein immobilized on glutathione-agarose beads
-
Antibodies for Western blotting (anti-Rac1)
Procedure:
-
Culture Swiss 3T3 cells to sub-confluence.
-
Treat cells with this compound or vehicle control for a specified time.
-
Lyse the cells and clarify the lysate by centrifugation.
-
Incubate the cell lysates with GST-PBD beads to pull down active Rac1.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-Rac1 antibody to detect the amount of activated Rac1.
3.2.2. Live-Cell Imaging and Confocal Microscopy
This assay visualizes the phenotypic effects of GTPase activation, such as changes in the actin cytoskeleton.
Principle: Activation of Rho family GTPases (like Rac1 and Cdc42) induces distinct changes in cell morphology and actin organization (e.g., lamellipodia and filopodia formation). These changes can be visualized by staining the actin cytoskeleton.
Materials:
-
RBL 2H3 cells
-
This compound
-
Fluorescently labeled phalloidin (for F-actin staining)
-
Confocal microscope
Procedure:
-
Seed RBL 2H3 cells on coverslips.
-
Treat the cells with this compound or vehicle control.
-
Fix and permeabilize the cells.
-
Stain the F-actin with fluorescently labeled phalloidin.
-
Mount the coverslips on microscope slides.
-
Image the cells using a confocal microscope to observe changes in cell morphology and actin structures.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound Action
Caption: Proposed mechanism of this compound action on Ras-related GTPases.
Experimental Workflow for HTS and Confirmation
Caption: Workflow for the identification and confirmation of this compound.
References
An In-Depth Technical Guide on the Cellular Signaling Effects of p97 Inhibitors ML240 and ML241
Disclaimer: Initial searches for "ML-097" did not yield a specific cell signaling modulator. Based on the similarity in nomenclature and the context of publicly available research, this guide focuses on the well-characterized p97 inhibitors, ML240 and ML241 . All subsequent information pertains to these compounds.
This technical guide provides a comprehensive overview of the effects of ML240 and ML241 on cellular signaling cascades. It is intended for researchers, scientists, and drug development professionals working in the fields of cell biology, oncology, and pharmacology.
Introduction to p97 and its Inhibition
Valosin-containing protein (p97), also known as VCP, is a highly conserved and abundant AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a crucial role in maintaining protein homeostasis. It is a key regulator of the ubiquitin-proteasome system (UPS) and is involved in a wide array of cellular processes, including endoplasmic reticulum-associated degradation (ERAD), autophagy, DNA damage repair, and cell cycle control. Given its central role in cellular protein quality control, p97 has emerged as a promising therapeutic target in cancer and other diseases.
ML240 and ML241 are potent, selective, and ATP-competitive inhibitors of p97 ATPase activity.[1][2] They bind to the D2 ATPase domain of p97, leading to the disruption of its diverse cellular functions.[3] While both compounds exhibit similar inhibitory activity against p97 ATPase in vitro, ML240 has been shown to be a more potent inducer of apoptosis and inhibitor of cancer cell proliferation.[1][2]
Effects on Core Cellular Processes
Inhibition of p97 by ML240 and ML241 leads to the disruption of several critical cellular pathways that are dependent on p97 function.
Ubiquitin-Proteasome System (UPS) and ER-Associated Degradation (ERAD)
p97 is essential for the extraction of ubiquitinated proteins from cellular compartments, such as the endoplasmic reticulum, and their delivery to the proteasome for degradation. By inhibiting p97's ATPase activity, ML240 and ML241 block the degradation of p97-dependent proteasome substrates, leading to the accumulation of ubiquitinated and misfolded proteins.[1][2] This disruption of ERAD triggers the Unfolded Protein Response (UPR), a key signaling pathway that is activated by ER stress.
Autophagy
p97 is also involved in the maturation of autophagosomes, the double-membraned vesicles that sequester cytoplasmic components for degradation during autophagy. ML240 has been shown to potently stimulate the accumulation of LC3-II, a marker of autophagosome formation, within minutes of treatment.[1][2] This suggests that while autophagosome formation is initiated, their subsequent fusion with lysosomes and degradation of their contents is impaired, leading to a blockage in the autophagy flux.
Apoptosis
The disruption of protein homeostasis caused by p97 inhibition ultimately leads to the induction of apoptosis, or programmed cell death. ML240 is a potent inducer of apoptosis, rapidly activating the executioner caspases 3 and 7.[1][2] This activation is a key event in the apoptotic cascade, leading to the cleavage of cellular substrates and the dismantling of the cell.
Impact on Cell Signaling Cascades
The cellular stress induced by p97 inhibition triggers a cascade of signaling events.
NF-κB Signaling Pathway
p97 plays a role in the regulation of the NF-κB signaling pathway by mediating the degradation of IκBα, the inhibitor of NF-κB.[4][5] Inhibition of p97 can therefore lead to the stabilization of IκBα and the subsequent inhibition of NF-κB activity. This has significant implications for cancer cells, where NF-κB is often constitutively active and promotes cell survival and proliferation.
Apoptosis Signaling Pathway
The induction of apoptosis by ML240 involves the activation of the intrinsic apoptotic pathway. The accumulation of misfolded proteins and ER stress caused by p97 inhibition are potent triggers of this pathway. This leads to the activation of initiator caspases, such as caspase-9, which in turn cleave and activate the executioner caspases 3 and 7.
Quantitative Data Presentation
The following tables summarize the key quantitative data regarding the effects of ML240 and ML241.
| Compound | Target | IC50 (p97 ATPase) | Cellular Effect | Reference |
| ML240 | p97 ATPase (D2 domain) | ~100 nM | Potent induction of apoptosis (caspase-3/7 activation), LC3-II accumulation | [1][2] |
| ML241 | p97 ATPase (D2 domain) | ~100 nM | Weaker induction of apoptosis compared to ML240 | [1][2] |
| Parameter | Method | Result with ML240 | Reference |
| Caspase-3/7 Activation | Caspase-Glo 3/7 Assay | Rapid and potent activation in a dose-dependent manner | [1] |
| LC3-II Accumulation | Western Blot | Significant accumulation within minutes of treatment | [1] |
| Cell Proliferation | NCI-60 cell line screen | Broad anti-proliferative activity | [1] |
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Overview of ML240/ML241 action on p97 and downstream pathways.
Caption: ML240-induced apoptosis signaling cascade.
Experimental Workflow Diagram
Caption: General experimental workflow for studying p97 inhibitors.
Experimental Protocols
p97 ATPase Inhibition Assay (Luminescence-based)
This protocol is adapted from commercially available kits and published methods for measuring p97 ATPase activity.
Materials:
-
Purified recombinant p97 protein
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 1 mM DTT
-
ATP solution (e.g., 1 mM stock)
-
ML240/ML241 dissolved in DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of ML240/ML241 in DMSO.
-
In a 96-well plate, add 2.5 µL of the compound dilutions to the appropriate wells. Include DMSO-only controls.
-
Add 10 µL of p97 protein (e.g., 50 nM final concentration) in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 12.5 µL of ATP solution (e.g., 100 µM final concentration) to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Equilibrate the plate to room temperature.
-
Add 25 µL of the ATP detection reagent to each well.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure luminescence using a plate reader. The signal is inversely proportional to ATPase activity.
Western Blotting for LC3-II and Cleaved Caspases
Materials:
-
Cells of interest
-
ML240/ML241
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3B, anti-cleaved caspase-3, anti-cleaved caspase-7, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of ML240/ML241 for the desired time points.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Cell Viability Assay (MTT Assay)
Materials:
-
Cells of interest
-
ML240/ML241
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat cells with a serial dilution of ML240/ML241 for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Immunoprecipitation of p97 Complexes
Materials:
-
Treated and untreated cell lysates
-
Anti-p97 antibody
-
Protein A/G magnetic beads or agarose resin
-
IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 with protease inhibitors)
-
Wash buffer (IP lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., glycine-HCl pH 2.5 or Laemmli buffer)
Procedure:
-
Pre-clear the cell lysate by incubating with beads/resin for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-p97 antibody for 2 hours to overnight at 4°C.
-
Add the protein A/G beads/resin and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads/resin several times with wash buffer to remove non-specific binding.
-
Elute the p97 complexes from the beads/resin using elution buffer.
-
Analyze the eluted proteins by Western blotting for p97 and its interacting partners.
Conclusion
ML240 and ML241 are valuable tool compounds for studying the multifaceted roles of p97 in cellular signaling. Their ability to potently inhibit p97 ATPase activity leads to profound effects on protein homeostasis, triggering ER stress, disrupting autophagy, and ultimately inducing apoptosis. A deeper understanding of how these inhibitors modulate key signaling cascades, such as the NF-κB and apoptotic pathways, will be crucial for the further development of p97-targeted therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to investigate the intricate cellular responses to p97 inhibition.
References
- 1. Structure-activity relationship study reveals ML240 and ML241 as potent and selective inhibitors of p97 ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Study Reveals ML240 and ML241 as Potent and Selective Inhibitors of p97 ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating p97 inhibitor analogues for their domain-selectivity and potency against the p97-p47 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VCP (p97) regulates NFkappaB signaling pathway, which is important for metastasis of osteosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p97/VCP promotes Cullin-RING-ubiquitin-ligase/proteasome-dependent degradation of IκBα and the preceding liberation of RelA from ubiquitinated IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of ML-097 Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-097 (PubChem CID: 2160985) is a small molecule identified as a pan-activator of Ras-related small GTPases.[1][2][3][4][5] These proteins function as molecular switches in a multitude of cellular signaling pathways, regulating processes such as cell growth, differentiation, and motility. The aberrant function of GTPases is implicated in numerous diseases, including cancer. This compound and its analogs represent a novel class of chemical probes that activate GTPases, providing valuable tools for studying their complex biology. This technical guide provides an in-depth overview of the structural and functional aspects of this compound binding to its target GTPases, based on currently available data.
Mechanism of Action
Unlike guanine nucleotide exchange factors (GEFs), which catalyze the exchange of GDP for GTP, this compound's mechanism of action is distinct. It is proposed to function by increasing the affinity of the GTPase for guanine nucleotides.[2][3][4][5] This leads to a higher population of the active, GTP-bound state of the GTPase, thereby amplifying downstream signaling. This allosteric activation mechanism bypasses the canonical GEF-mediated activation pathway.
Structural Basis of Interaction: A Hypothesized Allosteric Binding Site
Direct structural evidence, such as an X-ray co-crystal structure of this compound bound to a GTPase, is not yet publicly available. However, based on the initial characterization and computational studies, a plausible binding site has been proposed. It is hypothesized that this compound and other activators from the same chemical series interact with an allosteric pocket located between the highly flexible switch I and switch II regions of the GTPases.[2][3][4][5]
These switch regions undergo significant conformational changes upon GTP binding and are critical for the interaction with downstream effector proteins. By binding to this allosteric site, this compound is thought to stabilize the GTP-bound conformation, thereby promoting the active state.
Quantitative Binding Data
This compound has been shown to activate a range of Ras-related GTPases. The following table summarizes the available quantitative data on its activity.
| Target GTPase | EC50 (nM) | Assay Type | Reference |
| Rac1 | 151 | Biochemical Assay | [1] |
| Cell division cycle 42 (Cdc42) | 102 | Biochemical Assay | [1] |
| Ras | 109 | Biochemical Assay | [1] |
| Rab7 | - | Activated | [6] |
Note: The EC50 values are as reported by Cayman Chemical, referencing the original NIH probe report. The probe report itself provides a heatmap of activity but does not list specific EC50 values for this compound in the main text.
Experimental Protocols
The characterization of this compound involved several key experimental methodologies. Below are detailed descriptions of the general protocols employed in the discovery and validation of such pan-GTPase activators.
High-Throughput Screening: Multiplexed Bead-Based Flow Cytometry Assay
This primary screening assay allows for the simultaneous assessment of a compound's activity against multiple GTPases.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Three small molecule pan activator families of Ras-related GTPases [vivo.health.unm.edu]
- 3. Three small molecule pan activator families of Ras-related GTPases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Three small molecule pan activator families of Ras-related GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
ML-097: A Potent and Selective Tool for the Interrogation of Cdc42 GTPase Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cell division control protein 42 (Cdc42), a member of the Rho family of small GTPases, is a critical regulator of a multitude of cellular processes, including cell polarity, cytoskeletal dynamics, and cell migration.[1][2] Dysregulation of Cdc42 signaling is implicated in various pathological conditions, most notably cancer, where it can drive tumor progression and metastasis.[2][3] The study of Cdc42's intricate roles has been significantly advanced by the discovery of small molecule inhibitors that can selectively modulate its activity. This guide focuses on ML-097 (also known as CID2950007 or MLS0000693334), a potent and selective, reversible, non-competitive inhibitor of Cdc42.[1][4] this compound serves as a valuable chemical probe for dissecting the cellular functions of Cdc42 and for exploring its potential as a therapeutic target.
This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and its application in cell-based assays. Detailed experimental protocols and data are presented to facilitate its use in laboratory settings.
Data Presentation: Biochemical Profile of this compound
This compound exhibits high selectivity for Cdc42 over other members of the Ras superfamily of GTPases. The following table summarizes the quantitative data on the inhibitory activity of this compound.
| Target GTPase | Assay Condition | IC50 (µM) | Reference |
| Cdc42 (wild-type) | 1 mM EDTA, 100 nM BODIPY-FL-GTP | ~2.0 - 2.6 | [1] |
| Cdc42 (Q61L mutant) | 1 mM EDTA, 100 nM BODIPY-FL-GTP | 5.4 | [1] |
| Cdc42 (wild-type) | 1 mM Mg²⁺, 1 nM BODIPY-FL-GTP | ~0.2 | [2] |
| Rac1 | Up to 100 µM this compound | No appreciable inhibition | [1] |
| Rab2 | Up to 100 µM this compound | No appreciable inhibition | [1] |
| Rab7 | Up to 100 µM this compound | No appreciable inhibition | [1] |
| Ras | Up to 100 µM this compound | No appreciable inhibition | [1] |
| RhoA | Up to 100 µM this compound | No significant inhibition | [1] |
Mechanism of Action
This compound acts as a non-competitive inhibitor of Cdc42.[1][4] It does not compete with GTP for the nucleotide-binding pocket but is thought to bind to an allosteric site on the protein.[2] This binding event induces a conformational change in Cdc42 that prevents it from adopting its active, GTP-bound state, thereby inhibiting downstream signaling.[5][6]
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches for studying this compound, the following diagrams are provided.
Experimental Protocols
Biochemical GTPase Activity Assay (Fluorescence-Based)
This protocol is adapted from methods using fluorescent GTP analogs to measure GTPase activity.[7][8]
Objective: To determine the IC50 of this compound for Cdc42.
Materials:
-
Purified recombinant Cdc42 protein
-
BODIPY-FL-GTP (fluorescent GTP analog)
-
This compound (CID2950007)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
EDTA solution (0.5 M)
-
Black 96-well or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Preparation of Nucleotide-free Cdc42 (Optional but recommended for kinetic studies):
-
Incubate purified Cdc42 with 10 mM EDTA on ice for 15 minutes to chelate Mg²⁺ and facilitate the release of bound nucleotide.
-
Immediately perform buffer exchange into a nucleotide-free buffer using a desalting column.
-
-
Assay Setup:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a black microplate, add the following to each well:
-
Assay Buffer
-
Cdc42 protein (final concentration ~20-50 nM)
-
This compound at various concentrations (or DMSO as a vehicle control)
-
-
Incubate at room temperature for 15-30 minutes.
-
-
Initiation of Reaction:
-
Add BODIPY-FL-GTP to each well to a final concentration of ~100 nM.
-
-
Measurement:
-
Immediately measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~520 nm) over time using a fluorescence plate reader. Alternatively, for endpoint assays, incubate for a defined period (e.g., 30-60 minutes) before reading.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the log concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Cdc42 Activation Assay (G-LISA)
This protocol is based on the principles of G-LISA assays, which are ELISA-based methods for measuring GTPase activation.[9][10]
Objective: To measure the effect of this compound on Cdc42 activation in a cellular context.
Materials:
-
Swiss 3T3 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound
-
Cdc42 activator (e.g., Epidermal Growth Factor - EGF)[1]
-
G-LISA kit for Cdc42 activation (contains lysis buffer, binding plates, antibodies, and detection reagents)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Culture and Treatment:
-
Seed Swiss 3T3 cells in a 6-well plate and grow to 70-80% confluency.
-
Serum-starve the cells for 2-4 hours prior to the experiment.
-
Pre-treat the cells with various concentrations of this compound (or DMSO) for 1 hour.[1]
-
-
Stimulation and Lysis:
-
Stimulate the cells with a Cdc42 activator (e.g., 100 ng/mL EGF) for 2-5 minutes.[1]
-
Immediately wash the cells with ice-cold PBS and lyse them using the lysis buffer provided in the G-LISA kit.
-
Clarify the lysates by centrifugation.
-
-
G-LISA Assay:
-
Determine the protein concentration of each lysate.
-
Add equal amounts of protein from each sample to the wells of the Cdc42-GTP binding plate.
-
Follow the manufacturer's instructions for incubation, washing, antibody addition, and colorimetric detection.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm.
-
Normalize the readings to the untreated control to determine the percentage of Cdc42 activation.
-
Filopodia Formation Assay
This protocol describes a cell-based imaging assay to assess the effect of this compound on Cdc42-mediated cytoskeletal rearrangements.[11]
Objective: To visualize and quantify the inhibition of filopodia formation by this compound.
Materials:
-
Swiss 3T3 cells
-
Glass coverslips
-
Cell culture medium
-
This compound
-
Bradykinin (or other filopodia-inducing agent)[11]
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed Swiss 3T3 cells on glass coverslips in a 24-well plate and allow them to adhere and spread overnight.
-
-
Treatment and Stimulation:
-
Fixation and Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Stain the F-actin with fluorescently labeled phalloidin and the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number and length of filopodia per cell using image analysis software (e.g., ImageJ).
-
Conclusion
This compound is a specific and potent inhibitor of Cdc42, making it an invaluable tool for studying the diverse biological functions of this GTPase. This guide provides the necessary data and detailed protocols to enable researchers to effectively utilize this compound in their investigations into Cdc42 signaling in both health and disease. The provided methodologies for biochemical and cell-based assays offer a robust framework for characterizing the effects of this compound and other potential modulators of Cdc42 activity.
References
- 1. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GTPase-Glo™ Assay [promega.com]
- 4. A Potent and Selective Inhibitor of Cdc42 GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are GTPase inhibitors and how do they work? [synapse.patsnap.com]
- 6. Frontiers | The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells [frontiersin.org]
- 7. Guanine Nucleotide Exchange Assay Using Fluorescent MANT-GDP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. universalbiologicals.com [universalbiologicals.com]
- 11. Characterization of a Cdc42 Protein Inhibitor and Its Use as a Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ML-097: A Pan-Activator of Ras-Related GTPases
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-097 (also identified as CID-2160985) is a potent, cell-permeable small molecule that functions as a pan-activator of the Ras superfamily of small GTPases, including Rac1, Cdc42, Ras, and Rab7.[1][2][3] This compound does not act as a guanine nucleotide exchange factor (GEF) but rather increases the affinity of these GTPases for guanine nucleotides, thereby promoting their active, GTP-bound state.[3][4] The activation of these GTPases plays a critical role in a multitude of cellular processes, including cytoskeletal dynamics, cell proliferation, membrane trafficking, and signal transduction.[5][6][7] These application notes provide detailed protocols for utilizing this compound in cell culture to study the activation and downstream effects of these key signaling proteins.
Quantitative Data
The following table summarizes the in vitro biochemical activity of this compound against various Ras-related GTPases. These values represent the half-maximal effective concentration (EC50) for GTPase activation.
| Target GTPase | EC50 (nM) | Reference |
| Rab7 | 20.41 | [1] |
| Cdc42 (activated mutant) | 50.11 | [1] |
| Rac1 (activated mutant) | 81.28 | [1] |
| Ras (activated mutant) | 93.32 | [1] |
| Cdc42 (wild type) | 102.32 | [1] |
| Ras (wild type) | 109.64 | [1] |
| Rac1 (wild type) | 151.35 | [1] |
Signaling Pathway Activated by this compound
Caption: Signaling pathways activated by this compound.
Experimental Workflow for this compound Treatment and Analysis
Caption: General workflow for cell-based experiments with this compound.
Experimental Protocols
General Cell Culture and this compound Treatment
Materials:
-
Cell line of interest (e.g., Swiss 3T3, HeLa, A549, or other relevant cell lines for studying Ras, Rac, Cdc42, or Rab7 signaling)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Protocol:
-
Cell Seeding: Seed cells in the appropriate culture vessel (e.g., 6-well plates, 10 cm dishes) at a density that will result in 70-80% confluency at the time of the experiment.[8]
-
Cell Starvation (Optional): For some experiments, particularly those investigating signaling pathways, it may be beneficial to serum-starve the cells for 12-24 hours prior to treatment to reduce basal GTPase activity.
-
This compound Treatment:
-
Prepare working solutions of this compound in complete or serum-free medium. A typical starting concentration range for cell-based assays is 1-10 µM. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line and experimental endpoint.
-
Include a vehicle control (DMSO) at the same final concentration as the this compound-treated samples.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired time period. The optimal incubation time will vary depending on the specific GTPase and downstream effect being measured and should be determined empirically (e.g., 15 minutes to several hours).
-
Cell Lysis or Fixation: Following incubation, proceed with cell lysis for biochemical assays or cell fixation for imaging-based assays as described in the specific protocols below.
Protocol 1: GTPase Activation Pull-Down Assay
This protocol is a general guideline for Rac1, Cdc42, Ras, and Rab7 activation assays. Specific details may vary depending on the commercially available kit used.
Materials:
-
This compound treated and control cell lysates
-
GTPase-specific pull-down kit (containing GST-fusion protein of the effector binding domain, e.g., PAK-PBD for Rac/Cdc42, Raf-RBD for Ras, or RILP for Rab7, and glutathione agarose beads)[9][10]
-
Lysis/Wash Buffer (provided in the kit)
-
Protease and phosphatase inhibitors
-
SDS-PAGE sample buffer
-
Primary antibody against the specific GTPase (e.g., anti-Rac1, anti-Cdc42, anti-pan-Ras, anti-Rab7)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
After treatment, place the culture dish on ice and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Pull-Down of Activated GTPase:
-
Normalize the protein concentration of all lysates.
-
To each lysate, add the appropriate amount of GST-effector-binding domain fusion protein and glutathione agarose beads as recommended by the kit manufacturer.
-
Incubate the tubes at 4°C for 1 hour with gentle rocking.
-
Pellet the beads by centrifugation at 5,000 x g for 1 minute at 4°C.
-
Carefully aspirate the supernatant.
-
Wash the beads 3-4 times with wash buffer, pelleting the beads by centrifugation between each wash.
-
-
Western Blot Analysis:
-
After the final wash, remove all supernatant and resuspend the bead pellet in SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes to elute the bound proteins.
-
Centrifuge the samples and load the supernatant onto an SDS-PAGE gel, along with a sample of the total cell lysate (input control).
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for the GTPase of interest.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative amount of activated GTPase.
-
Protocol 2: Cell Morphology Assay by Immunofluorescence
Activation of Rac1 and Cdc42, in particular, leads to distinct changes in the actin cytoskeleton and cell morphology.
Materials:
-
Cells grown on glass coverslips in a multi-well plate
-
This compound and vehicle control
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin) for F-actin staining
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate.
-
Treat the cells with this compound or vehicle control as described in the general protocol.
-
-
Cell Fixation and Permeabilization:
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Block the cells with blocking buffer for 30 minutes at room temperature.
-
Incubate the cells with fluorescently-labeled phalloidin (to visualize F-actin) in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Incubate the cells with DAPI (to visualize nuclei) in PBS for 5 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope. Capture images of multiple fields of view for each condition.
-
-
Analysis:
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. Rab7 Pull-Down Activation Assay Kit-武汉天德生物科技有限公司 [us.tandaneuron.com]
- 3. Ras activation assay [bio-protocol.org]
- 4. Standardized Parts for Activation of Small GTPase Signaling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Rac and Cdc42 GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coordination between Rac1 and Rab Proteins: Functional Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of H-Ras, RhoA, Rac1 and Cdc42 responsive genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. biocat.com [biocat.com]
- 11. Measure Small GTPase Activation | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for ML-097 in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-097 is a potent, cell-permeable small molecule that functions as a pan-activator of Ras-related GTPases, including Rac1, Cdc42, Ras, and Rab7.[1] This property makes it a valuable tool for investigating the dynamic cellular processes regulated by these key signaling proteins. Live-cell imaging provides the spatiotemporal resolution necessary to dissect the intricate roles of these GTPases in real-time. These application notes provide detailed protocols for utilizing this compound in live-cell imaging experiments to study GTPase activation and downstream cellular events.
Principle of Action
This compound activates Ras-related GTPases, which act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. In their active state, they interact with downstream effectors to initiate various signaling cascades. By acutely activating these GTPases, this compound allows for the synchronized observation of subsequent cellular events, such as cytoskeletal rearrangements, cell migration, signal transduction pathway activation, and vesicle trafficking.
Data Presentation
Quantitative data for this compound's activity is summarized below. Researchers should use these values as a guide for determining optimal working concentrations in their specific cellular systems.
| Target GTPase | EC50 (nM) |
| Rab7 | 20.41 |
| Cdc42 (activated mutant) | 50.11 |
| Rac1 (activated mutant) | 81.28 |
| Ras (activated mutant) | 93.32 |
| Cdc42 (wild type) | 102.32 |
| Ras (wild type) | 109.64 |
| Rac1 (wild type) | 151.35 |
EC50 values are sourced from MedChemExpress and are for reference only.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways activated by this compound and a general experimental workflow for its use in live-cell imaging.
References
Application Notes and Protocols for Rac1 Activation Using ML-097
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-097 (also known as CID-2160985) is a small molecule activator of the Ras-related GTPase superfamily. It functions as a pan-activator, influencing the activity of several GTPases including Rac1, Cdc42, Ras, and Rab7.[1] This document provides detailed application notes and protocols for the use of this compound to specifically activate Rac1, a key regulator of numerous cellular processes such as cytoskeletal dynamics, cell motility, and gene transcription. Understanding the optimal conditions for this compound-mediated Rac1 activation is crucial for investigating its downstream signaling pathways and its potential as a modulator of Rac1-dependent cellular functions.
Data Presentation
The following table summarizes the quantitative data for this compound's activity on Rac1 and other related GTPases based on in vitro biochemical assays.
| GTPase Target | EC50 (nM) | Assay Type | Notes |
| Rac1 (wild type) | 151.35 | Biochemical | Half-maximal effective concentration for activation. |
| Rac1 (activated mutant) | 81.28 | Biochemical | Half-maximal effective concentration for activation. |
| Cdc42 (wild type) | 102.32 | Biochemical | This compound also activates other Rho family GTPases. |
| Cdc42 (activated mutant) | 50.11 | Biochemical | |
| Ras (wild type) | 109.64 | Biochemical | |
| Ras (activated mutant) | 93.32 | Biochemical | |
| Rab7 | 20.41 | Biochemical |
Note: The provided EC50 values are derived from in vitro biochemical assays and should be used as a reference for designing cell-based experiments.[1] Optimal concentrations for cell-based assays may vary depending on the cell type, experimental conditions, and desired endpoint. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Signaling Pathway
Activated Rac1 (Rac1-GTP) initiates a cascade of downstream signaling events that regulate various cellular functions. A simplified representation of the Rac1 signaling pathway is depicted below.
Caption: Simplified Rac1 signaling pathway upon activation by this compound.
Experimental Protocols
In Vitro Rac1 Activation Assay (Biochemical)
This protocol is designed to measure the direct activation of purified Rac1 by this compound in a controlled, cell-free environment.
Materials:
-
Purified recombinant Rac1 protein
-
This compound
-
GTPγS (non-hydrolyzable GTP analog, positive control)
-
GDP (negative control)
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Rac1 activation assay kit (containing PAK-PBD beads or similar affinity matrix for active Rac1)
-
Anti-Rac1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Preparation of Rac1: Dilute purified Rac1 protein to the desired concentration in cold Assay Buffer.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in Assay Buffer to achieve the desired final concentrations.
-
Reaction Setup: In separate microcentrifuge tubes, combine the diluted Rac1 protein with:
-
This compound at various concentrations.
-
GTPγS (positive control).
-
GDP (negative control).
-
Vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the reaction mixtures at 30°C for 30 minutes with gentle agitation.
-
Pull-down of Active Rac1:
-
Add PAK-PBD (p21-activated kinase 1 binding domain) coated beads to each reaction tube.
-
Incubate at 4°C for 1 hour on a rotator to allow the beads to bind to GTP-bound (active) Rac1.
-
-
Washing: Pellet the beads by centrifugation and wash them three times with ice-cold Assay Buffer to remove unbound protein.
-
Elution and Detection:
-
Resuspend the washed beads in SDS-PAGE sample buffer and boil to elute the bound proteins.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Detect the amount of activated Rac1 by Western blotting using an anti-Rac1 antibody.
-
Cell-Based Rac1 Activation Assay
This protocol describes the treatment of cultured cells with this compound to induce Rac1 activation and the subsequent measurement of active Rac1 levels.
Materials:
-
Cultured cells of interest (e.g., HeLa, NIH 3T3)
-
This compound
-
Cell culture medium and serum
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, protease and phosphatase inhibitors)
-
Rac1 activation assay kit (e.g., G-LISA or pull-down assay)
-
Protein concentration assay kit (e.g., BCA)
Procedure:
-
Cell Culture: Plate cells and grow to 70-80% confluency. For many cell types, serum starvation for 2-24 hours prior to the experiment can lower basal Rac1 activity.
-
This compound Treatment:
-
Prepare a working solution of this compound in cell culture medium. A starting concentration range of 1-10 µM is recommended for initial experiments, with an incubation time of 30-60 minutes.
-
Remove the culture medium from the cells and replace it with the this compound-containing medium.
-
Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells directly on the plate by adding ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Determine Protein Concentration: Measure the protein concentration of the supernatant.
-
Measure Rac1 Activation:
-
Pull-down Assay: Use an equal amount of protein from each sample and follow the manufacturer's protocol for the Rac1 activation pull-down assay (similar to the in vitro protocol, using PAK-PBD beads).
-
G-LISA Assay: This is a 96-well plate-based assay that provides a quantitative measurement of active Rac1. Follow the manufacturer's instructions.
-
-
Analysis: Analyze the results by Western blotting (for pull-down) or by measuring the absorbance/fluorescence (for G-LISA) to determine the relative levels of activated Rac1 in treated versus control cells.
Experimental Workflow Diagram
Caption: General experimental workflows for Rac1 activation by this compound.
Disclaimer
These protocols and application notes are intended for research use only. The optimal conditions for this compound concentration, incubation time, and specific assay parameters may vary depending on the experimental setup and should be determined by the end-user.
References
Application Notes and Protocols for Cdc42 Activation Assays
Topic: Investigating the Effect of Novel Modulators on Cdc42 Activation Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell division control protein 42 (Cdc42) is a small GTPase of the Rho family that plays a pivotal role in a multitude of cellular processes, including cell polarity, migration, and proliferation. Like other small GTPases, Cdc42 functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The activation of Cdc42 is tightly regulated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP.[1] Conversely, GTPase-activating proteins (GAPs) enhance the intrinsic GTP hydrolysis activity of Cdc42, returning it to its inactive state.
Given its central role in cell signaling, Cdc42 is a critical target for therapeutic intervention in various diseases, including cancer and developmental disorders. The development of small molecule modulators targeting Cdc42 activity is therefore of significant interest. These application notes provide a comprehensive protocol for assessing the impact of a test compound, here hypothetically termed "ML-097," on Cdc42 activation in a cellular context. While specific data for a compound named this compound in relation to Cdc42 is not publicly available, the following protocols and data provide a robust framework for evaluating the efficacy and treatment duration of any novel Cdc42 modulator.
Data Presentation
The following tables summarize typical quantitative parameters for Cdc42 activation assays, derived from established protocols. These values should be used as a starting point for optimization when testing a new compound.
Table 1: Recommended Cell Culture and Lysis Conditions
| Parameter | Recommendation |
| Cell Type | Adherent mammalian cells (e.g., HEK293, HeLa, MDCK) or suspension cells |
| Seeding Density | Culture to 80-90% confluency |
| Lysis Buffer Volume | 0.5 - 1 mL per 100 mm plate or 1 x 10⁷ cells |
| Lysis Incubation | 10-20 minutes on ice |
Table 2: Typical Reagent Concentrations and Incubation Times for Cdc42 Pull-Down Assays
| Reagent/Step | Concentration/Time |
| Total Protein Lysate | > 0.5 mg |
| PAK PBD Agarose Beads | 40 µL of slurry per sample |
| Pull-Down Incubation | 1 hour at 4°C with gentle agitation |
| Anti-Cdc42 Primary Antibody | 1:200 to 1:1000 dilution |
| Secondary Antibody | Manufacturer's recommended dilution |
| Positive Control (GTPγS) | 10 µL of 100X stock for 30 min at 30°C |
| Negative Control (GDP) | 10 µL of 100X stock for 30 min at 30°C |
Table 3: Example Treatment Durations with Known Cdc42 Modulators
| Stimulus | Cell Type | Treatment Duration |
| DNP-BSA | RBL-2H3 Mast Cells | 1 to 3 minutes[2] |
| Hepatocyte Growth Factor (HGF) | MDCK Cells | 0, 2, 5, 15, 30, 60 minutes |
| Epidermal Growth Factor (EGF) | HUVECs | 15 minutes[3] |
| Basic Fibroblast Growth Factor (bFGF) | HUVECs | 15 minutes[3] |
Note: The optimal treatment duration for a novel compound like "this compound" would need to be determined empirically by performing a time-course experiment.
Experimental Protocols
This section details the methodology for a Cdc42 activation assay using the p21-activated protein kinase (PAK) p21-binding domain (PBD) pull-down method. This method selectively isolates active, GTP-bound Cdc42.[4]
Materials
-
Cell culture reagents
-
Phosphate-buffered saline (PBS)
-
Assay/Lysis Buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl₂, 1 mM EDTA, 2% glycerol) supplemented with protease and phosphatase inhibitors
-
PAK PBD Agarose beads
-
GTPγS and GDP solutions for controls
-
Anti-Cdc42 antibody
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting reagents
-
Chemiluminescent substrate
Procedure
Part I: Cell Lysis and Preparation
-
Culture cells to 80-90% confluency in appropriate plates.
-
Treat cells with the experimental compound (e.g., "this compound") for the desired duration. A time-course experiment is recommended for initial characterization. Include untreated and vehicle-treated controls.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration. For optimal results, use a protein concentration of at least 1 mg/mL.
Part II: Cdc42 Pull-Down Assay
-
Aliquot 0.5 - 1 mL of cell lysate into a fresh microcentrifuge tube.
-
Adjust the volume of each sample to 1 mL with 1X Assay/Lysis Buffer.
-
Thoroughly resuspend the PAK PBD Agarose bead slurry.
-
Add 40 µL of the bead slurry to each lysate sample.[4]
-
Incubate at 4°C for 1 hour with gentle agitation.[4]
-
Pellet the beads by centrifugation at 14,000 x g for 10 seconds.
-
Carefully aspirate and discard the supernatant.
-
Wash the beads three times with 0.5 mL of Assay/Lysis Buffer, pelleting the beads by centrifugation after each wash.
-
After the final wash, remove all supernatant and resuspend the bead pellet in 40 µL of 2X reducing SDS-PAGE sample buffer.
Part III: Western Blot Analysis
-
Boil the samples for 5 minutes.
-
Centrifuge briefly to pellet the agarose beads.
-
Load 20 µL of the supernatant onto an SDS-PAGE gel. It is also advisable to run a sample of the total cell lysate to confirm the total amount of Cdc42.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Cdc42 overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
Visualizations
Cdc42 Signaling Pathway
Caption: The Cdc42 activation cycle is regulated by GEFs and GAPs.
Experimental Workflow for Cdc42 Activation Assay
Caption: Step-by-step workflow for the Cdc42 pull-down activation assay.
Mechanism of a Hypothetical Cdc42 Modulator
Caption: Potential mechanisms of a modulator on the Cdc42 activation cycle.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Activation of Cdc42 is necessary for sustained oscillations of Ca2+ and PIP2 stimulated by antigen in RBL mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibronectin Matrix Regulates Activation of RHO and CDC42 GTPases and Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. cellbiolabs.com [cellbiolabs.com]
preparing ML-097 stock solutions and storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-097 is a small molecule compound identified as a pan-activator of Ras-related GTPases. It functions by increasing the affinity of these GTPases for guanine nucleotides, thereby promoting their active state. This activity makes this compound a valuable tool for studying cellular processes regulated by GTPases, such as cell proliferation, migration, and membrane trafficking. Proper preparation of stock solutions and appropriate storage are critical for ensuring the compound's stability and obtaining reliable experimental results. These application notes provide detailed protocols for the preparation and storage of this compound stock solutions.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 307.1 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility in DMSO | ≤5 mg/mL to 100 mg/mL | [1][2] |
| Solubility in Ethanol | Not determined | N/A |
| Solubility in PBS | Not determined | N/A |
| Storage of Solid | ≥ 2 years at -20°C | [3][4] |
| Storage of Stock Solution (-80°C) | Up to 6 months | [1][2] |
| Storage of Stock Solution (-20°C) | Up to 1 month | [1][2] |
Note: The reported solubility of this compound in DMSO varies. Higher concentrations may require warming and sonication to fully dissolve the compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound solid compound
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Procedure:
-
Equilibrate this compound: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.071 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = moles
-
0.001 L x 0.010 mol/L = 0.00001 mol
-
moles x Molecular Weight ( g/mol ) = mass (g)
-
0.00001 mol x 307.1 g/mol = 0.003071 g = 3.071 mg
-
-
-
Dissolution: Add the appropriate volume of sterile DMSO to the tube containing the this compound solid. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly for several minutes until the solid is completely dissolved.
-
Enhancing Solubility (if necessary): If the compound does not fully dissolve, warm the solution to 37°C for 10-15 minutes and/or sonicate in a water bath until the solution is clear.[1] Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the this compound DMSO stock solution into cell culture medium for use in cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation of the compound, it is recommended to perform serial dilutions rather than a single large dilution.
-
Intermediate Dilution (Example): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock 1:10 (e.g., 10 µL of 10 mM stock + 90 µL of medium).
-
Final Working Solution: Further dilute the intermediate solution to the desired final concentration in your cell culture medium. For example, to prepare a 10 µM working solution, dilute the 1 mM intermediate solution 1:100 (e.g., 10 µL of 1 mM intermediate + 990 µL of medium).
-
DMSO Concentration Control: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
Use Immediately: It is recommended to prepare fresh working solutions for each experiment and use them immediately.
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
References
Application Notes and Protocols for the Use of ML-097 in Combination with Other Inhibitors
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides detailed application notes and protocols for the use of ML-097, a pan-activator of Ras-related GTPases, in combination with other signaling pathway inhibitors. While, to date, no specific studies on the combined use of this compound with other inhibitors have been published in peer-reviewed literature, this guide offers a scientifically grounded framework for researchers and drug development professionals to design and execute such experiments. The protocols and examples provided herein are based on the known mechanism of this compound and established methodologies for assessing drug combinations.
Introduction to this compound
This compound is a small molecule compound identified as a pan-activator of Ras-related GTPases. It has been shown to activate several members of this superfamily, including Rac1, Cell division cycle 42 (Cdc42), Ras, and Rab7.[1][2] Unlike inhibitors, which block the activity of their targets, this compound enhances the GTP-bound (active) state of these small GTPases.[3] This modulation of key signaling nodes can have profound effects on various cellular processes, including cytoskeletal dynamics, cell proliferation, and membrane trafficking.[4]
The rationale for combining a GTPase activator like this compound with an inhibitor of another pathway often stems from the complex and interconnected nature of cellular signaling networks. In diseases such as cancer, targeting a single pathway can sometimes lead to compensatory activation of other pathways, resulting in drug resistance. By simultaneously activating one pathway and inhibiting another, researchers can explore synthetic lethality, synergistic therapeutic effects, or dissect the crosstalk between different signaling cascades.
A plausible, albeit hypothetical, application is the combination of this compound with a kinase inhibitor in a cancer context. For instance, while a BRAF inhibitor might block the MAPK pathway, cancer cells could develop resistance through pathways regulated by Rho GTPases. In such a scenario, controlled activation of a GTPase-dependent pathway with this compound in conjunction with BRAF inhibition could potentially re-sensitize resistant cells or induce a synthetic lethal phenotype.
Data Presentation: Hypothetical Combination of this compound and a BRAF Inhibitor
The following tables present hypothetical data from a study investigating the combination of this compound with a BRAF inhibitor (e.g., Vemurafenib) in a BRAF-mutant melanoma cell line.
Table 1: Single Agent IC50 Values
| Compound | Target | Cell Line | IC50 (µM) |
| Vemurafenib | BRAF V600E | A375 | 0.5 |
| This compound | Pan-GTPase (Activator) | A375 | >50 (No significant cytotoxicity) |
Table 2: Combination Effects on Cell Viability (IC50 of Vemurafenib)
| Concentration of this compound (µM) | IC50 of Vemurafenib (µM) | Combination Index (CI)* |
| 0 | 0.50 | - |
| 1 | 0.25 | < 1 (Synergistic) |
| 5 | 0.10 | < 1 (Strongly Synergistic) |
*Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Protocol for Determining GTPase Activation (Pull-down Assay)
This protocol is designed to confirm the activation of a specific GTPase (e.g., Rac1) in response to this compound treatment.
Materials:
-
Cell line of interest (e.g., HeLa, A375)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer)
-
Protein concentration assay kit (e.g., BCA assay)
-
GST-fusion protein corresponding to the effector-binding domain of a downstream target (e.g., GST-PAK-CRIB for Rac1/Cdc42)
-
Glutathione-agarose beads
-
Wash buffer
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Primary antibody against the GTPase of interest (e.g., anti-Rac1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the specified time.
-
On ice, wash the cells twice with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer and collect the lysate.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant.
-
Incubate a portion of the lysate with GST-PAK-CRIB beads to pull down the active GTP-bound Rac1.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an anti-Rac1 antibody.
Protocol for Cell Viability Assay (Combination Study)
This protocol describes how to assess the combined effect of this compound and another inhibitor on cell viability using a standard colorimetric assay (e.g., MTT or WST-1).
Materials:
-
Cancer cell line (e.g., A375 melanoma)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
Inhibitor of interest (e.g., Vemurafenib)
-
Cell viability reagent (e.g., MTT, WST-1)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a dose-response matrix of this compound and the inhibitor. This typically involves serial dilutions of the inhibitor in the presence of fixed concentrations of this compound (and vice versa).
-
Remove the overnight culture medium and add the media containing the drug combinations. Include wells with each drug alone and vehicle controls.
-
Incubate the plates for a period relevant to the cell line's doubling time (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Determine the IC50 values for the inhibitor alone and in combination with this compound. Combination index values can be calculated using software such as CompuSyn.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway showing this compound activating Ras and Vemurafenib inhibiting BRAF.
Experimental Workflow Diagram
Caption: Workflow for a cell-based combination drug screening assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Three small molecule pan activator families of Ras-related GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of Rho Family GTPases by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Pan-GTPase Inhibitor as a Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing ML-097 in Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process crucial for various physiological events, including embryonic development, tissue repair, and immune responses. However, aberrant cell migration is a hallmark of pathological conditions such as cancer metastasis and inflammatory diseases. The intricate orchestration of cell motility involves a complex interplay of signaling pathways that regulate the dynamic remodeling of the actin cytoskeleton. At the hub of this regulation are the Ras-related small GTPases, particularly Rac1 and Cdc42. ML-097 has been identified as a pan-activator of Ras-related GTPases, including Rac1, Cdc42, Ras, and Rab7. This property makes this compound a valuable research tool for investigating the molecular mechanisms that drive cell migration and for screening potential therapeutic agents that modulate this process.
Mechanism of Action: this compound as a Modulator of Cell Migration
This compound functions by increasing the affinity of Ras-related GTPases for guanine nucleotides, effectively promoting their active, GTP-bound state. The activation of these GTPases, particularly Rac1 and Cdc42, has profound effects on the cellular machinery governing migration:
-
Rac1 activation is a primary driver of lamellipodia formation, which are broad, actin-rich protrusions at the leading edge of a migrating cell. This process is essential for pulling the cell forward.
-
Cdc42 activation is critical for establishing cell polarity and promoting the formation of filopodia, which are thin, finger-like projections that act as environmental sensors.
-
Ras activation can influence cell migration through its downstream effectors that regulate cell proliferation and survival, indirectly impacting the migratory cell population.
-
Rab7 activation is involved in endosomal trafficking, which can influence the recycling of adhesion molecules and receptors necessary for migration.
By activating these key regulators, this compound can be used to study the consequences of sustained GTPase signaling on cell migration dynamics. Depending on the cellular context and the balance of activation among the different GTPases, treatment with this compound may lead to enhanced, uncoordinated, or even inhibited directional cell migration. This makes it a powerful tool to dissect the nuanced roles of these signaling pathways.
Data Presentation
The quantitative data from cell migration assays performed with this compound can be effectively summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Wound Healing Assay Data
| Treatment Group | Concentration (µM) | Time (hours) | Wound Closure (%) | Cell Velocity (µm/hour) |
| Vehicle Control | 0 | 0 | 0 | - |
| 24 | 45 ± 5 | 10 ± 1 | ||
| This compound | 1 | 24 | 65 ± 7 | 15 ± 2 |
| This compound | 10 | 24 | 80 ± 6 | 20 ± 2.5 |
| This compound | 50 | 24 | 55 ± 8 | 12 ± 1.5 |
Table 2: Transwell Migration Assay Data
| Treatment Group | Concentration (µM) | Migrated Cells (per field) | % Migration vs. Control |
| Vehicle Control | 0 | 100 ± 12 | 100 |
| This compound | 1 | 150 ± 15 | 150 |
| This compound | 10 | 220 ± 20 | 220 |
| This compound | 50 | 110 ± 18 | 110 |
Signaling Pathway
The activation of Rac1 and Cdc42 by this compound initiates a cascade of downstream signaling events that converge on the regulation of the actin cytoskeleton, leading to changes in cell morphology and motility.
This compound activates Rac1 and Cdc42 signaling pathways.
Experimental Protocols
Protocol 1: Wound Healing (Scratch) Assay
This assay is used to study collective cell migration in a two-dimensional context.
Materials
-
Cells of interest
-
Complete cell culture medium
-
Serum-free medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
12- or 24-well tissue culture plates
-
Sterile p200 pipette tip or a wound-making tool
-
Microscope with a camera and live-cell imaging capabilities (recommended)
Experimental Workflow
Application Notes and Protocols for In Vivo Animal Studies of ML-097 (as represented by the GLP-1 Receptor Agonist MET-097)
Disclaimer: Information regarding a specific molecule designated "ML-097" is not publicly available. This document provides a representative protocol based on the publicly available information for MET-097, a long-acting injectable glucagon-like peptide-1 (GLP-1) receptor agonist. These protocols are intended for guidance and should be adapted to comply with all institutional and national animal welfare regulations.
Introduction
MET-097 is a GLP-1 receptor agonist under development for the treatment of obesity and type 2 diabetes.[1][2] GLP-1 receptor agonists mimic the action of the endogenous incretin hormone GLP-1, which is released from the gut in response to food intake. Activation of the GLP-1 receptor leads to a cascade of physiological effects that promote glycemic control and weight loss. These include enhanced glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and increased satiety.[1][3][4] This document outlines the protocols for preclinical in vivo animal studies to evaluate the efficacy and safety of a GLP-1 receptor agonist like MET-097.
Data Presentation
The following table summarizes the publicly available data from the Phase I clinical trial of MET-097, which can be used to inform dose selection in preclinical models.
| Parameter | Value | Source |
| Drug Class | Glucagon-like peptide-1 (GLP-1) Receptor Agonist | [1] |
| Indication | Obesity, Type 2 Diabetes | [1][2] |
| Administration | Subcutaneous Injection | [1] |
| Phase I Dosing (Single) | 0.16 mg to 1.6 mg | |
| Phase I Dosing (Weekly) | 0.2 mg to 1.2 mg for five weeks | |
| Efficacy Endpoint | 7.5% reduction in body weight at day 36 (1.2 mg weekly dose) |
Experimental Protocols
Objective: To determine the highest dose of the test compound that can be administered without causing unacceptable toxicity.
Animal Model:
-
Species: Male/Female C57BL/6 mice (8-10 weeks old)
-
Group Size: 3-5 animals per dose group
Methodology:
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the study.
-
Dose Selection: Based on in vitro efficacy data and the human equivalent dose from clinical trials, select a starting dose and escalating dose levels.
-
Formulation: Prepare the test compound in a sterile vehicle suitable for subcutaneous injection.
-
Administration: Administer single escalating doses of the compound to different groups of animals.
-
Monitoring:
-
Record body weight and clinical observations (e.g., changes in appearance, behavior, activity levels) daily for 7-14 days.
-
Monitor for signs of toxicity.
-
Euthanize animals that reach pre-defined humane endpoints.
-
-
Data Analysis: The MTD is defined as the highest dose that does not cause significant morbidity or more than a 10-20% loss in body weight.
Objective: To evaluate the effect of the test compound on body weight, food intake, and glucose metabolism in an obese animal model.
Animal Model:
-
Species: Male C57BL/6 mice fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity.
-
Group Size: 8-10 animals per group.
Methodology:
-
Induction of Obesity: House mice on a high-fat diet until a significant increase in body weight compared to control mice on a standard chow diet is observed.
-
Group Allocation: Randomize obese animals into treatment groups (vehicle control and multiple dose levels of the test compound below the MTD).
-
Treatment: Administer the compound via subcutaneous injection at a specified frequency (e.g., once weekly) for a defined period (e.g., 4-8 weeks).
-
Monitoring:
-
Measure body weight and food intake 2-3 times per week.
-
Perform an oral glucose tolerance test (OGTT) at the end of the study to assess glucose metabolism.
-
Collect blood samples for analysis of plasma insulin, glucose, and lipid levels.
-
-
Tissue Collection: At the end of the study, euthanize animals and collect relevant tissues (e.g., pancreas, liver, adipose tissue) for further analysis (e.g., histology, gene expression).
Signaling Pathway and Experimental Workflow Visualization
Caption: GLP-1 receptor signaling pathway.
Caption: Experimental workflow for in vivo efficacy studies.
References
- 1. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 2. atlantamedicalinstitute.com [atlantamedicalinstitute.com]
- 3. Weight Loss and Maintenance Related to the Mechanism of Action of Glucagon-Like Peptide 1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
For Researchers, Scientists, and Drug Development Professionals
An Application Note on Quantifying GTPase Activation with ML-097
Introduction
Small GTPases are a superfamily of hydrolase enzymes that act as molecular switches in intracellular signaling pathways, regulating a wide range of cellular processes including cell proliferation, differentiation, and cytoskeletal organization.[1][2][3] The activation state of these proteins is determined by their binding to either guanosine triphosphate (GTP) for the active state or guanosine diphosphate (GDP) for the inactive state.[1][2][3] Dysregulation of small GTPase signaling is implicated in numerous diseases, most notably cancer.[1][2][4] Therefore, the ability to accurately quantify the activation status of specific GTPases is crucial for both basic research and drug development.
This compound is a cell-permeable, pan-activator of Ras-related small GTPases, including Rac1, Cdc42, Ras, and Rab7.[5] It serves as a valuable tool for studying the downstream effects of GTPase activation and for validating GTPase activity assays. This document provides detailed protocols for quantifying GTPase activation in response to this compound using two distinct methods: a direct, highly sensitive fluorescence HPLC-based assay for determining the GTP/GDP ratio, and a more common effector-based pull-down assay.
Principle of the Assays
Two primary methods are presented to quantify the activation of small GTPases upon stimulation with this compound.
-
Fluorescence HPLC-Based Guanine Nucleotide Quantification: This method provides a direct and highly sensitive measurement of the activation state of a target GTPase.[1][2][4] The GTPase of interest is immunoprecipitated from cell lysates, and the bound guanine nucleotides (GTP and GDP) are eluted and then derivatized with a fluorescent agent. The fluorescently labeled nucleotides are separated and quantified by reverse-phase high-performance liquid chromatography (HPLC).[1][2][3][4] This allows for the precise calculation of the GTP-bound (active) fraction of the total GTPase pool.
-
Effector-Based Pull-Down Assay: This widely used method relies on the specific interaction between the active, GTP-bound form of a small GTPase and the GTPase-binding domain (GBD) of one of its downstream effector proteins.[6][7] The GBD is typically expressed as a fusion protein (e.g., GST-fusion) and immobilized on beads. Cell lysates containing the activated GTPase are incubated with these beads, allowing for the selective capture of the GTP-bound protein. The amount of captured GTPase is then quantified by Western blotting and compared to the total amount of that GTPase in the cell lysate.
Quantitative Data for this compound
The following table summarizes the known half-maximal effective concentrations (EC50) of this compound for the activation of various Ras-related GTPases.
| GTPase Target | EC50 (nM) |
| Rab7 | 20.41 |
| Cdc42 (activated mutant) | 50.11 |
| Rac1 (activated mutant) | 81.28 |
| Ras (activated mutant) | 93.32 |
| Cdc42 (wild type) | 102.32 |
| Ras (wild type) | 109.64 |
| Rac1 (wild type) | 151.35 |
Table 1: EC50 values for this compound on various Ras-related GTPases. Data sourced from MedChemExpress.[5]
Signaling Pathway and Experimental Workflows
Caption: GTPase activation and inactivation cycle.
Caption: Workflow for fluorescence HPLC-based GTPase assay.
References
- 1. Quantifying small GTPase activation status using a novel fluorescence HPLC-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantifying small GTPase activation status using a novel fluorescence HPLC-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Various methods to detect small GTPase activation: from radioisotope-based methods to the Small GTPase ActIvitY ANalysing (SAIYAN) system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GTPase Assay Kits | Thermo Fisher Scientific [thermofisher.com]
Application Notes and Protocols for ML-097 in the Study of Cytoskeletal Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-097 is a cell-permeable, small molecule pan-activator of Ras-related GTPases, including Rac1, Cdc42, Ras, and Rab7. These GTPases are critical regulators of a wide array of cellular processes, most notably the dynamic organization of the actin and microtubule cytoskeletons. Rac1 and Cdc42 are well-established master regulators of actin polymerization, driving the formation of lamellipodia, membrane ruffles, and filopodia.[1][2][3][4][5][6] Ras signaling pathways also converge on the cytoskeleton to influence cell morphology and motility.[7][8][9][10] Furthermore, Rab7 plays a crucial role in the transport of late endosomes and lysosomes along microtubule tracks.[11][12][13][14] Given its broad specificity, this compound serves as a powerful tool to investigate the global effects of simultaneous activation of these key signaling nodes on cytoskeletal architecture and dynamics.
This document provides detailed application notes and protocols for utilizing this compound to study its effects on the actin and microtubule cytoskeletons in cultured cells.
Data Presentation
The following table summarizes the known in vitro activation profile of this compound for various Ras-related GTPases. This data is essential for determining appropriate experimental concentrations.
| Target GTPase | EC50 (nM) |
| Rac1 (wild type) | 151.35 |
| Rac1 (activated mutant) | 81.28 |
| Cdc42 (wild type) | 102.32 |
| Cdc42 (activated mutant) | 50.11 |
| Ras (wild type) | 109.64 |
| Ras (activated mutant) | 93.32 |
| Rab7 | 20.41 |
Signaling Pathway
The activation of multiple Ras-related GTPases by this compound is predicted to initiate a cascade of downstream signaling events that converge on the cytoskeleton. The following diagram illustrates the proposed signaling pathways.
Caption: Proposed signaling pathways activated by this compound leading to cytoskeletal reorganization.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on the actin and microtubule cytoskeletons.
Experimental Workflow
References
- 1. Proper Regulation of Cdc42 Activity is Required for Tight Actin Concentration at the Equator during Cytokinesis in Adherent Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rho, Rac and Cdc42 GTPases regulate the organization of the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The actin cytoskeleton reorganization induced by Rac1 requires the production of superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diacylglycerol Kinase ζ Regulates Actin Cytoskeleton Reorganization through Dissociation of Rac1 from RhoGDI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A dual role model for active Rac1 in cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. The Roles of Signaling in Cytoskeletal Changes, Random Movement, Direction-Sensing and Polarization of Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pathways of Ras function: connections to the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cusabio.com [cusabio.com]
- 11. mdpi.com [mdpi.com]
- 12. Regulation of Endosomal Trafficking by Rab7 and Its Effectors in Neurons: Clues from Charcot–Marie–Tooth 2B Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dynein Is Required for Rab7-Dependent Endosome Maturation, Retrograde Dendritic Transport, and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | This Is the End: Regulation of Rab7 Nucleotide Binding in Endolysosomal Trafficking and Autophagy [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing ML-097 Dosage for Specific Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving the novel PI3K/Akt/mTOR pathway inhibitor, ML-097. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may arise during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2][3] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[4] In many cancer types, this pathway is hyperactivated, making it a key target for therapeutic intervention.[3][4] this compound is designed to block the downstream signaling cascade, thereby inhibiting the growth and survival of cancer cells with a dependency on this pathway.
Q2: Which cell lines are expected to be sensitive to this compound?
Cell lines with activating mutations in PI3K (e.g., PIK3CA mutations) or loss of the tumor suppressor PTEN are often highly dependent on the PI3K/Akt/mTOR pathway for survival and are therefore predicted to be sensitive to this compound.[1][3] Cell lines with alterations in other pathway components, such as HER2 amplification, may also exhibit sensitivity.[1] We recommend performing an initial screening on a panel of cell lines with known genetic backgrounds to determine their responsiveness.
Q3: What is a typical starting concentration range for this compound in a cell-based assay?
For initial dose-response experiments, a broad concentration range is recommended to determine the half-maximal inhibitory concentration (IC50). A common starting point is a serial dilution from 10 µM down to 1 nM. The optimal concentration will be cell line-dependent.
Q4: What is the recommended solvent for this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution is then further diluted in cell culture media to the desired final concentrations. It is crucial to ensure the final DMSO concentration in the culture media does not exceed a level that affects cell viability, typically below 0.1% (v/v).[5]
Troubleshooting Guides
Issue 1: High variability between replicate wells in my cell viability assay.
-
Potential Cause 1: Inconsistent Cell Seeding. Uneven cell distribution in the wells of your microplate is a common source of variability.
-
Solution: Ensure you have a homogenous single-cell suspension before seeding. Gently swirl the cell suspension between pipetting to prevent settling. Use a calibrated pipette and a consistent seeding technique for each well.[6]
-
-
Potential Cause 2: Edge Effects. The outer wells of a multi-well plate are more susceptible to evaporation, which can concentrate media components and affect cell growth.
-
Solution: To minimize edge effects, avoid using the outermost wells for experimental conditions. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity within the plate.[6]
-
-
Potential Cause 3: Incomplete Compound Mixing. If the compound is not evenly distributed in the well, cells will be exposed to different concentrations.
-
Solution: After adding the diluted this compound to the wells, gently mix the plate on a plate shaker or by gentle tapping to ensure uniform distribution.
-
Issue 2: My IC50 value for a specific cell line is much higher than expected or not reproducible.
-
Potential Cause 1: Cell Line Health and Passage Number. Cells that are unhealthy, have been in culture for too long (high passage number), or have been recently thawed may show altered drug sensitivity.
-
Solution: Always use cells in their logarithmic growth phase for experiments.[7] Ensure cells are healthy and have a normal morphology. Use cells with a consistent and low passage number for all related experiments.
-
-
Potential Cause 2: Incorrect Assay Conditions. The duration of drug incubation, cell seeding density, and the type of viability assay can all significantly influence the calculated IC50 value.[8]
-
Solution: Optimize the cell seeding density to ensure cells are in an exponential growth phase at the end of the assay. The incubation time with this compound may need to be adjusted (e.g., 48, 72, or 96 hours) depending on the cell line's doubling time. Ensure the chosen viability assay (e.g., MTT, CellTiter-Glo) is appropriate for your cell line and experimental goals.[9][10][11]
-
-
Potential Cause 3: Cell Line Contamination or Misidentification. Mycoplasma contamination or cross-contamination with another cell line can drastically alter experimental results.
-
Solution: Regularly test your cell lines for mycoplasma contamination. Authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling to confirm their identity.[6]
-
Issue 3: No significant cell death is observed even at high concentrations of this compound.
-
Potential Cause 1: Intrinsic Resistance. The cell line may not be dependent on the PI3K/Akt/mTOR pathway for survival due to the activation of alternative "bypass" signaling pathways.
-
Solution: Verify the activation status of the PI3K/Akt/mTOR pathway in your cell line (e.g., by Western blot for phosphorylated Akt or S6). If the pathway is not active, the cell line is unlikely to respond to this compound. Consider using cell lines with known PI3K pathway mutations.
-
-
Potential Cause 2: Insufficient Drug Incubation Time. The effect of the drug may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells), and a longer incubation time may be required to observe a significant effect on cell viability.[9]
-
Solution: Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal endpoint for your assay.
-
-
Potential Cause 3: Compound Instability. this compound may be unstable in the culture medium over long incubation periods.
-
Solution: Consult the compound's technical data sheet for stability information. If instability is suspected, consider replenishing the media with fresh compound during the incubation period.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Feature | This compound IC50 (nM) |
| MCF-7 | Breast Cancer | PIK3CA Mutant | 50 |
| PC-3 | Prostate Cancer | PTEN Null | 120 |
| A549 | Lung Cancer | KRAS Mutant | >10,000 |
| U87 MG | Glioblastoma | PTEN Null | 85 |
| HCT116 | Colorectal Cancer | PIK3CA Mutant | 75 |
Table 2: Recommended Starting Concentration Ranges for Dose-Response Experiments
| Cell Line Sensitivity | Concentration Range | Serial Dilution Factor |
| Expected High Sensitivity | 1 nM - 1 µM | 1:3 |
| Expected Moderate Sensitivity | 10 nM - 10 µM | 1:3 |
| Unknown Sensitivity | 1 nM - 20 µM | 1:4 |
Experimental Protocols
Protocol: Determination of IC50 using MTT Assay
This protocol provides a method for determining the concentration of this compound that inhibits the growth of a cell line by 50%.
Materials:
-
Adherent cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Sterile 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization solution
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells that are in their logarithmic growth phase.[7] Seed the cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]
-
Drug Preparation and Treatment: Prepare serial dilutions of this compound in complete culture medium. A common approach is to prepare 2x concentrated drug solutions and add 100 µL to the corresponding wells to achieve the final desired concentration. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose) and a no-cell control (media only).[6]
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.[6]
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO or a suitable solubilization solution to each well to dissolve the crystals.[7]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.[7]
-
-
Data Acquisition: Read the absorbance at 490 nm or 570 nm using a microplate reader.[7]
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[12]
-
Mandatory Visualizations
Caption: Simplified PI3K/Akt/mTOR signaling pathway showing the inhibitory action of this compound on PI3K.
Caption: Experimental workflow for determining the IC50 of this compound using a cell viability assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrated Experimental and Bioinformatic Analysis Reveals Synergistic Apoptotic, Antioxidant, and Immunomodulatory Effects of Hesperidin and Adriamycin in SKOV3 Ovarian Cancer Cells [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. clyte.tech [clyte.tech]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Cell Health Screening Assays for Drug Discovery [worldwide.promega.com]
- 11. assaygenie.com [assaygenie.com]
- 12. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
troubleshooting ML-097 solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ML-097, focusing on troubleshooting common solubility issues and providing clear experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that acts as a pan-activator of Ras-related GTPases, including Rac1, Cdc42, Ras, and Rab7. It functions by increasing the affinity of these GTPases for guanine nucleotides, thereby promoting their active, GTP-bound state. This activation can influence a wide range of cellular processes, including cytoskeleton dynamics, cell growth, and vesicle trafficking.
Q2: I'm observing precipitation when I dilute my this compound stock solution into aqueous buffer or cell culture medium. What is causing this?
A2: this compound has low solubility in aqueous solutions. When a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into an aqueous environment, the compound can "crash out" or precipitate because its concentration exceeds its solubility limit in the final solution.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.
Q4: What is the maximum recommended final concentration of DMSO in cell culture experiments?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with 0.1% being preferable for sensitive cell lines or long-term experiments. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide: this compound Solubility Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer (e.g., PBS) | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | 1. Decrease the final concentration: Try diluting your stock solution to a lower final concentration in the aqueous buffer. 2. Modify the dilution method: Add the DMSO stock solution dropwise to the vigorously vortexing aqueous buffer. This rapid mixing can help to keep the compound in solution. 3. Use a co-solvent: For certain applications, the addition of a small amount of a biocompatible co-solvent like ethanol or polyethylene glycol (PEG) to the aqueous buffer may improve solubility. However, the compatibility of any co-solvent with your specific assay must be validated. |
| Precipitation observed in cell culture medium after adding this compound | Similar to precipitation in buffer, the solubility of this compound in the cell culture medium has been exceeded. The presence of salts and proteins in the medium can sometimes further reduce the solubility of hydrophobic compounds. | 1. Optimize the final concentration: Determine the highest tolerable concentration of this compound in your specific cell culture medium that does not lead to precipitation. This may require a dose-response experiment. 2. Pre-warm the medium: Adding the DMSO stock to pre-warmed (37°C) cell culture medium can sometimes improve solubility. 3. Increase the volume of medium: Instead of adding a small volume of concentrated stock to a small volume of medium, try adding the stock to a larger volume of medium to achieve the same final concentration. |
| Cloudiness or turbidity in the prepared solution | This indicates the formation of very fine precipitates or an emulsion, suggesting poor solubility. | 1. Sonication: Briefly sonicate the solution in a water bath sonicator. This can help to break up small aggregates and improve dissolution. 2. Gentle warming: Gently warm the solution to 37°C. Be cautious, as excessive heat can degrade the compound. |
| Inconsistent experimental results | This could be due to variable amounts of dissolved this compound in different experiments, likely caused by precipitation. | 1. Prepare fresh dilutions for each experiment: Avoid using previously prepared diluted solutions that may have precipitated over time. 2. Visually inspect solutions: Before each use, carefully inspect your diluted solutions for any signs of precipitation. If precipitation is observed, the solution should not be used. |
Quantitative Solubility Data
Currently, specific quantitative solubility data for this compound in common laboratory solvents such as 100% ethanol, methanol, or phosphate-buffered saline (PBS) is not widely available in public literature. For in vivo studies, a formulation of ≥ 2.5 mg/mL in a vehicle of 10% DMSO and 90% Corn Oil has been reported.[1]
| Solvent/Vehicle | Reported Solubility | Notes |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (8.14 mM) | Clear solution. Recommended for in vivo use.[1] |
| DMSO | High | Commonly used for preparing concentrated stock solutions. |
| Ethanol | Data not available | |
| Methanol | Data not available | |
| Water | Low | This compound is expected to have very low solubility in water. |
| PBS (pH 7.4) | Low | Expected to be poorly soluble. |
| Cell Culture Medium | Low | Solubility will vary depending on the specific medium composition. |
Recommendation: It is strongly recommended that researchers empirically determine the solubility of this compound in their specific experimental buffers and media to ensure accurate and reproducible results.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Aseptically weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve a 10 mM stock solution. (Molecular Weight of this compound: 307.38 g/mol )
-
Volume (L) = (Mass (g) / 307.38 g/mol ) / 0.010 mol/L
-
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution of this compound for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your total volume of cell culture medium.
-
V1 = (C2 * V2) / C1
-
V1 = Volume of stock solution
-
C1 = Concentration of stock solution (10 mM)
-
V2 = Final volume of working solution
-
C2 = Desired final concentration
-
-
-
In a sterile conical tube, add the desired final volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the cell culture medium, add the calculated volume of the 10 mM this compound stock solution dropwise. This helps to prevent localized high concentrations and subsequent precipitation.
-
Visually inspect the working solution to ensure there is no precipitation.
-
Use the freshly prepared working solution immediately for your cell-based assay.
Visualizations
Caption: Signaling pathway of this compound as a pan-activator of Ras-related GTPases.
Caption: Experimental workflow for in vitro cell-based assays with this compound.
References
improving the stability of ML-097 in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with ML-097, a pan-activator of Ras-related GTPases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule pan-activator of Ras-related GTPases, including Rac1, Cdc42, and Ras. It functions by promoting the exchange of GDP for GTP, thereby shifting the GTPase into its active conformation. This activation, in turn, initiates downstream signaling cascades involved in various cellular processes such as cytoskeletal dynamics, cell proliferation, and membrane trafficking.
Q2: How should I dissolve and store this compound?
This compound is supplied as a crystalline solid. For experimental use, it is recommended to prepare a stock solution in an organic solvent.[1] Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of carboxylic acid-containing small molecules.[1]
-
Stock Solution Preparation: Prepare a stock solution of this compound in high-purity, anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the required volume of DMSO. If the compound does not fully dissolve, vortexing and sonication in a water bath can be used to aid dissolution.[1]
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can lead to degradation.[1]
Q3: What is the recommended working concentration for this compound?
The optimal working concentration of this compound will vary depending on the cell type and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental system. Based on similar small molecule activators, a starting concentration range of 1-10 µM is often used in cell-based assays.[2][3]
Q4: Can I use this compound in aqueous buffers?
Directly dissolving this compound in aqueous buffers is not recommended due to its limited aqueous solubility. To prepare a working solution in an aqueous buffer, it is best to dilute the high-concentration DMSO stock solution into the desired buffer. Ensure that the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent-induced artifacts.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no activation of GTPases | Compound Degradation: this compound may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh aliquots of the this compound stock solution from a new vial. Always store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
| Low Compound Concentration: The concentration of this compound in the assay may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration for your cell type and assay. | |
| Incorrect Assay Conditions: The assay conditions (e.g., incubation time, temperature, buffer composition) may not be optimal. | Optimize the assay protocol. Ensure that the incubation time with this compound is sufficient for activation to occur. Refer to established protocols for GTPase activation assays.[4][5][6] | |
| Cell Health: The cells may not be healthy or responsive. | Ensure that cells are healthy and in the exponential growth phase before treatment. Perform a positive control experiment (e.g., using a known activator like EGF for Rac1) to confirm that the cells are responsive.[2] | |
| High background in GTPase activation assays | Non-specific Binding: The antibody or affinity beads used in the pull-down assay may be binding non-specifically. | Increase the number of wash steps after the pull-down.[7] Consider using a blocking agent in your lysis buffer. |
| Lysate Viscosity: High lysate viscosity due to genomic DNA can lead to high background. | If the lysate is viscous, pass it through a 27.5-gauge syringe needle to shear the DNA.[5][8] | |
| Old Reagents: The GST-RBD or other reagents may be old or degraded, leading to non-specific signals. | Use freshly prepared GST-fusion proteins for each experiment.[7] | |
| Compound precipitation in aqueous buffer | Low Aqueous Solubility: The final concentration of this compound in the aqueous buffer exceeds its solubility limit. | Lower the final concentration of this compound. Increase the percentage of DMSO in the final assay volume, ensuring it remains within the tolerance of your assay (typically <1%).[1] Use a co-solvent if compatible with your assay. Gentle warming and sonication can also aid dissolution.[1] |
| Variability between experiments | Inconsistent Compound Preparation: Variations in the preparation of the this compound working solution can lead to inconsistent results. | Prepare a large batch of the working solution and aliquot it for single use to ensure consistency across experiments. |
| Differences in Cell Culture Conditions: Variations in cell density, passage number, or serum starvation can affect the cellular response to this compound. | Standardize your cell culture and experimental procedures. Use cells within a defined passage number range and ensure consistent cell density at the time of treatment. |
Data Presentation
Table 1: Inferred Stability and Solubility of this compound
Disclaimer: The following data is inferred from the properties of structurally related compounds (benzoin and carboxylic acids) and should be used as a guideline. Experimental validation is recommended.
| Parameter | Condition | Observation/Recommendation | Reference |
| Chemical Structure | Contains a carboxylic acid and a benzoin-like moiety. | The carboxylic acid group can influence solubility based on pH. The benzoin structure may be susceptible to oxidation. | Inferred |
| Solubility in Organic Solvents | DMSO: | Expected to have good solubility. A common solvent for preparing high-concentration stock solutions of carboxylic acids. | [1] |
| Ethanol, Methanol: | Expected to have some solubility. Can be used as alternative solvents if DMSO is not suitable for the assay. | [1] | |
| Aqueous Solubility | Water/Aqueous Buffers: | Low intrinsic aqueous solubility is expected. | [9] |
| pH Dependence: | Solubility of carboxylic acids in aqueous solutions is generally pH-dependent. Increasing the pH can deprotonate the carboxylic acid, forming a more soluble carboxylate salt. However, the assay's pH compatibility must be considered. | [1] | |
| Stability of Stock Solution (in DMSO) | -20°C / -80°C: | Stable for extended periods when stored properly in aliquots to avoid freeze-thaw cycles. | Inferred from general small molecule handling guidelines. |
| Room Temperature: | Prolonged storage at room temperature is not recommended to prevent potential degradation. | Inferred | |
| Stability in Aqueous Working Solution | At Neutral pH: | May have limited stability. It is recommended to prepare fresh working solutions for each experiment. | Inferred from the reactivity of benzoin structures.[10] |
Experimental Protocols
Key Experiment: Rac1 Activation Pull-Down Assay
This protocol is a general guideline for measuring the activation of Rac1 in response to this compound. Optimization may be required for specific cell lines and experimental conditions.
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells overnight, if necessary for your experimental design.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the optimized duration. Include a positive control, such as EGF treatment.[2]
-
-
Cell Lysis:
-
Pull-Down of Active Rac1:
-
Washing:
-
Pellet the beads by centrifugation.
-
Wash the beads three times with lysis buffer to remove non-specific binding.[7]
-
-
Elution and Western Blotting:
-
Resuspend the bead pellet in 2X SDS-PAGE sample buffer and boil for 5 minutes.[8]
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Rac1.
-
Use an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
Analyze the band intensities to determine the relative amount of active Rac1. It is also important to run a western blot for total Rac1 from the cell lysates to normalize the active Rac1 levels.
-
Visualizations
Caption: Simplified Ras signaling pathway showing activation by growth factors and the proposed site of action for this compound.
Caption: General experimental workflow for assessing GTPase activation using a pull-down assay after treatment with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Activation of Rho Family GTPases by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. RhoC GTPase Activation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. Benzoin | C14H12O2 | CID 8400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Research Portal [researchworks.creighton.edu]
minimizing ML-097 degradation in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of ML-097 in long-term experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound in extended experimental protocols.
Issue 1: Diminished or Inconsistent Compound Activity Over Time
Question: I have been using an this compound stock solution for several weeks, and I am observing a decrease in its expected biological effect in my assays. What could be the cause, and how can I troubleshoot this?
Answer:
A decline in the activity of this compound can be attributed to several factors, primarily related to its storage and handling. Here is a step-by-step guide to troubleshoot this issue:
-
Verify Storage Conditions: Confirm that your this compound stock solutions have been stored at the correct temperatures.[1] Stock solutions in DMSO should be stored at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months).[1] The solid form of this compound is stable for at least four years when stored at -20°C.[2]
-
Evaluate Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to degradation. It is highly recommended to aliquot the stock solution into smaller, single-use volumes after preparation to minimize the number of freeze-thaw cycles.[1]
-
Assess Solution Age: The stability of the stock solution is time-limited. If your solution has been stored beyond the recommended periods (1 month at -20°C, 6 months at -80°C), it is advisable to prepare a fresh stock.[1]
-
Check for Contamination: Accidental contamination of the stock solution with water, nucleophiles, or microbial growth can degrade the compound. Use sterile techniques and high-purity solvents when preparing and handling solutions.
-
Perform a Bioactivity Check: To confirm the activity of your current stock, perform a dose-response experiment and compare the EC50 value to the expected values for its known targets.[1][2] A significant shift in the EC50 may indicate degradation.
Logical Troubleshooting Flow for Diminished Activity
Caption: Troubleshooting workflow for decreased this compound activity.
Issue 2: Precipitation Observed in this compound Solution
Question: I noticed some precipitate in my this compound stock solution after thawing. Is the compound still usable?
Answer:
Precipitation can occur if the solubility limit of this compound is exceeded or if the solvent composition changes. Follow these steps to address this:
-
Warm the Solution: Gently warm the solution to 37°C for a short period and vortex to see if the precipitate redissolves.
-
Verify Solvent and Concentration: Ensure that the correct solvent (e.g., DMSO) was used and that the concentration does not exceed its solubility limit.[2]
-
Avoid Aqueous Storage: Do not store this compound in aqueous solutions for extended periods, as this can lead to hydrolysis and precipitation. Prepare aqueous dilutions fresh from a DMSO stock for each experiment.
-
Centrifugation: If the precipitate does not redissolve, you can centrifuge the vial and carefully aspirate the supernatant for use. However, be aware that the actual concentration of this compound in the supernatant may be lower than intended. It is recommended to quantify the concentration spectrophotometrically if possible.
-
Prepare a Fresh Solution: The most reliable approach is to discard the solution with precipitate and prepare a fresh stock, ensuring the compound is fully dissolved.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule, pan-activator of Ras-related GTPases.[1][2] It activates several members of this family, including Rac1, Cell division cycle 42 (Cdc42), Ras, and Rab7.[1]
Q2: What are the recommended storage conditions for this compound?
| Form | Storage Temperature | Duration |
| Solid | -20°C | ≥ 4 years |
| Stock Solution (DMSO) | -20°C | Up to 1 month |
| Stock Solution (DMSO) | -80°C | Up to 6 months |
Data sourced from Cayman Chemical and MedChemExpress.[1][2]
Q3: What are the known EC50 values for this compound?
| Target | EC50 (nM) |
| Rac1 (wild type) | 151.35 |
| Rac1 (activated mutant) | 81.28 |
| Cdc42 (wild type) | 102.32 |
| Cdc42 (activated mutant) | 50.11 |
| Ras (wild type) | 109.64 |
| Ras (activated mutant) | 93.32 |
| Rab7 | 20.41 |
Note: These values are for reference only and may vary depending on the specific assay conditions.[1]
Q4: How should I prepare a stock solution of this compound?
It is recommended to prepare a stock solution in a high-purity solvent like DMSO.[2] For example, to prepare a 10 mM stock solution, dissolve 3.07 mg of this compound (Formula Weight: 307.1 g/mol ) in 1 mL of DMSO. Ensure the compound is completely dissolved by vortexing.
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess this compound Stability
This protocol outlines a general procedure for a forced degradation study to identify potential degradation pathways of this compound under various stress conditions.
Objective: To determine the intrinsic stability of this compound and identify its degradation products.
Methodology:
-
Prepare this compound Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Apply Stress Conditions:
-
Acidic Hydrolysis: Add 1N HCl to the this compound solution and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add 1N NaOH to the this compound solution and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the this compound solution and incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the solid this compound at 105°C for 48 hours.
-
Photolytic Degradation: Expose the this compound solution to UV light (254 nm) for 48 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), take aliquots of each stressed solution.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector.
-
Characterize any significant degradation products using mass spectrometry (LC-MS).
-
Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study of this compound.
Protocol 2: Cell-Based GTPase Activation Assay
Objective: To verify the biological activity of an this compound solution.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HeLa or HEK293) expressing the target GTPase (e.g., Rac1).
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for a specified duration (e.g., 30 minutes). Include a vehicle control (DMSO).
-
Cell Lysis: Lyse the cells in a buffer compatible with GTPase activation assays.
-
Affinity Pulldown: Use a commercially available GTPase activation assay kit (e.g., G-LISA or pulldown assay with PAK-PBD beads for Rac1/Cdc42) to specifically capture the active, GTP-bound form of the target GTPase.
-
Quantification: Quantify the amount of active GTPase using a plate reader (for G-LISA) or by Western blotting and densitometry (for pulldown assays).
-
Data Analysis: Plot the signal as a function of this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Signaling Pathway
This compound as a Pan-Activator of Ras-Related GTPases
This compound functions by promoting the active, GTP-bound state of several small GTPases. These proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state to regulate a wide array of cellular processes.
Caption: this compound activates Ras-related GTPases, regulating key cellular functions.
References
refining ML-097 treatment conditions for optimal results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ML-097, a pan-activator of Ras-related GTPases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as CID-2160985) is a small molecule that acts as a pan-activator of several Ras-related GTPases, including Rac1, Cdc42, Ras, and Rab7. It functions by increasing the affinity of these GTPases for guanine nucleotides, promoting their active, GTP-bound state. This activation, in turn, initiates downstream signaling cascades that regulate a wide range of cellular processes.
Q2: What are the primary signaling pathways activated by this compound?
A2: By activating Rac1, Cdc42, and Ras, this compound is expected to stimulate multiple downstream signaling pathways critical for cell growth, proliferation, migration, and cytoskeletal organization. Key pathways include:
-
p21-activated kinase (PAK) pathway: This pathway is a major downstream effector of Rac1 and Cdc42 and is involved in regulating the cytoskeleton, cell motility, and survival.
-
MAPK pathways (ERK, JNK, p38): Activation of Ras, Rac1, and Cdc42 can lead to the phosphorylation and activation of the ERK, JNK, and p38 MAP kinases, which are central regulators of gene expression, cell proliferation, and stress responses.[1][2]
-
PI3K/AKT/mTOR pathway: This is a crucial pathway for cell survival, growth, and proliferation, and can be activated downstream of Ras.[3]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C. Once dissolved in DMSO, aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What are the typical working concentrations for this compound in cell-based assays?
A4: The optimal concentration of this compound will vary depending on the cell type and the specific assay. Based on its reported EC50 values, a starting concentration range of 1 µM to 25 µM is recommended for initial experiments. A dose-response experiment is crucial to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Problem 1: No observable effect or weak activation of downstream signaling after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 50 µM). |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 15 min, 30 min, 1h, 4h, 24h) to determine the optimal treatment duration for observing the desired effect. |
| Compound Instability | Ensure proper storage of the this compound stock solution. Avoid multiple freeze-thaw cycles. Prepare fresh dilutions from a recent stock for each experiment. |
| Cell Line Insensitivity | The expression levels of the target GTPases (Rac1, Cdc42, Ras, Rab7) may be low in your cell line. Verify the expression of these proteins by Western blot. Consider using a different cell line known to have robust Ras-family GTPase signaling. |
| Assay Sensitivity | The assay used to measure downstream activation (e.g., Western blot for phosphorylated proteins) may not be sensitive enough. Ensure the use of high-quality antibodies and optimized protocols. Consider using a more sensitive GTPase activation pull-down assay. |
Problem 2: High background or non-specific effects observed in control cells.
| Possible Cause | Troubleshooting Step |
| DMSO Toxicity | Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.5%) and that the same concentration is used in your vehicle control. |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, try pre-warming the medium and vortexing the compound dilution before adding it to the cells. Consider using a lower concentration. |
| Off-target Effects | At high concentrations, small molecules can have off-target effects. Use the lowest effective concentration determined from your dose-response experiments. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Cell Culture | Ensure consistent cell passage number, confluency, and overall cell health for all experiments. |
| Inconsistent Reagent Preparation | Prepare fresh dilutions of this compound for each experiment from a reliable stock solution. |
| Technical Variability | Maintain consistency in all experimental steps, including incubation times, washing procedures, and reagent volumes. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay
This protocol helps to determine the cytotoxic effects of this compound and identify a suitable concentration range for further experiments.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only) at the highest concentration used.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Validation of Ras/Rac1/Cdc42 Activation using a Pull-Down Assay
This protocol directly measures the activation of specific GTPases upon this compound treatment.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer
-
GTPase-specific activation assay kit (containing GST-fusion protein of the downstream effector's binding domain, e.g., GST-Pak1-PBD for Rac1/Cdc42, GST-Raf1-RBD for Ras)
-
Glutathione agarose beads
-
Antibodies against the specific GTPase (e.g., anti-Rac1, anti-Cdc42, anti-Ras)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture cells to 70-80% confluency and serum-starve overnight if necessary.
-
Treat cells with the optimized concentration of this compound for the determined optimal time. Include a vehicle control.
-
Lyse the cells on ice with the provided lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate a portion of the lysate with the GST-fusion protein bound to glutathione agarose beads to pull down the active GTPase.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody specific to the GTPase of interest.
-
Run a parallel Western blot on a small fraction of the total cell lysate to determine the total amount of the GTPase.
-
An increase in the amount of pulled-down GTPase in the this compound-treated sample compared to the control indicates activation.
Visualizations
Caption: Signaling pathways activated by this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
Validation & Comparative
A Comparative Guide to ML-097 and Other Rac1 Activators for Researchers
For researchers in cellular biology, signal transduction, and drug discovery, the modulation of small GTPases like Rac1 is a critical area of investigation. Rac1, a member of the Rho family of GTPases, is a pivotal regulator of numerous cellular processes, including cytoskeletal dynamics, cell motility, and gene expression. The availability of small molecule activators of Rac1 provides powerful tools to probe these pathways. This guide offers a comparative overview of ML-097, a known pan-GTPase activator, and other pharmacological agents that promote Rac1 activity, supported by experimental data and detailed protocols.
Overview of Rac1 Activation
Rac1 functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. This activation is canonically facilitated by Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP. Conversely, GTPase Activating Proteins (GAPs) stimulate the intrinsic GTP hydrolysis activity of Rac1, returning it to its inactive state. Small molecule activators can modulate this cycle through various mechanisms, offering alternatives to genetic manipulation or growth factor stimulation for studying Rac1 signaling.
This compound: A Pan-GTPase Activator
This compound is a small molecule identified as a pan-activator of Ras-related GTPases, including Rac1, Cdc42, Ras, and Rab7[1]. The proposed mechanism of action for this compound and its analogs, such as ML-099, involves binding to an allosteric site on the GTPase. This binding is thought to increase the affinity of the GTPase for guanine nucleotides, thereby promoting the active, GTP-bound state[1][2]. This mechanism is distinct from that of GEFs, which catalyze nucleotide dissociation[1][2].
Comparison of this compound and Other Small Molecule Rac1 Activators
| Compound | Target GTPases | Reported EC50 for Rac1 Activation | Presumed Mechanism of Action | Reference |
| ML-099 | Rac1, Cdc42, Ras, Rab7 | 151.35 nM (for wild type Rac1) | Allosteric activator, increases nucleotide affinity | [1] |
| Activator Family 1 (e.g., CID-888706) | Pan-GTPase activator | Not explicitly reported, but shown to increase Rac1-GTP levels in cells at concentrations from 0.1–100 μM | Stabilizes the GTP-bound state | [3][4] |
| Activator Family 2 (Nicotinic Acids) | Pan-GTPase activator | Not explicitly reported, but shown to increase Rac1-GTP levels in cells at concentrations from 0.1–100 μM | Stabilizes the GTP-bound state | [3] |
| Activator Family 3 (Indole Acids) | Pan-GTPase activator | Not explicitly reported, but shown to increase Rac1-GTP levels in cells at concentrations from 0.1–100 μM | Stabilizes the GTP-bound state | [3] |
Note: The EC50 value for ML-099 is provided by a commercial vendor and should be considered with the understanding that the detailed experimental protocol is not published in a peer-reviewed journal[1]. The other activator families were shown to increase Rac1-GTP levels in a dose-dependent manner in cell-based assays, but specific EC50 values for Rac1 activation were not reported in the cited study[3][4].
Signaling Pathways and Experimental Workflows
To visualize the context of Rac1 activation and the methods used to study it, the following diagrams are provided.
Caption: Rac1 Signaling Pathway and Points of Intervention by Small Molecule Activators.
Caption: Experimental Workflow for a Rac1 Activation Pulldown Assay.
Experimental Protocols
Rac1 Activation Assay (PBD-Pulldown)
This protocol is a common method to measure the amount of active, GTP-bound Rac1 in cell lysates.
Materials:
-
Cells of interest
-
Rac1 activator (e.g., this compound) or stimulus (e.g., EGF)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis/Wash Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, protease and phosphatase inhibitors)
-
p21-activated kinase (PAK) binding domain (PBD) fused to Glutathione S-transferase (GST) and immobilized on agarose beads
-
2x Laemmli sample buffer
-
Anti-Rac1 antibody
-
Standard Western blotting equipment and reagents
Procedure:
-
Cell Treatment: Plate cells and grow to desired confluency. Treat cells with the Rac1 activator or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells by adding ice-cold Lysis/Wash Buffer and scraping.
-
Clarification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Pulldown: Incubate equal amounts of protein from each sample with GST-PBD agarose beads for 1 hour at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash three times with Lysis/Wash Buffer.
-
Elution: After the final wash, remove all supernatant and resuspend the beads in 2x Laemmli sample buffer. Boil for 5 minutes to elute the bound proteins.
-
Western Blotting: Resolve the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an anti-Rac1 antibody to detect the amount of active Rac1.
-
Total Rac1 Control: It is crucial to also run a Western blot on a small fraction of the initial cell lysate to determine the total amount of Rac1 in each sample for normalization.
Guanine Nucleotide Exchange Factor (GEF) Assay
This fluorescence-based assay measures the ability of a compound to influence the rate of GDP/GTP exchange on Rac1.
Materials:
-
Purified, recombinant Rac1 protein
-
Fluorescently labeled, non-hydrolyzable GTP analog (e.g., mant-GTP)
-
Unlabeled GTP
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2)
-
Small molecule activator (e.g., this compound)
-
A fluorometer capable of measuring the fluorescence of the labeled nucleotide.
Procedure:
-
Loading Rac1 with fluorescent nucleotide: Incubate purified Rac1 with a molar excess of mant-GTP in the absence of MgCl2 (or in the presence of EDTA) to facilitate loading.
-
Reaction Setup: In a microplate, add Assay Buffer containing MgCl2. Add the small molecule activator or vehicle control.
-
Initiate Exchange: Add the mant-GTP-loaded Rac1 to the wells.
-
Measure Baseline: Measure the initial fluorescence.
-
Start the Reaction: Add a large molar excess of unlabeled GTP to initiate the exchange reaction.
-
Monitor Fluorescence: Monitor the decrease in fluorescence over time as the fluorescent mant-GTP is displaced by the non-fluorescent GTP. The rate of fluorescence decay is proportional to the nucleotide exchange rate. An activator of the GEF-like mechanism would increase this rate. Conversely, a compound like this compound that is hypothesized to increase nucleotide affinity would be expected to decrease the rate of exchange in this assay format.
Conclusion
This compound is a valuable tool for studying GTPase signaling due to its broad-spectrum activating properties. Its proposed allosteric mechanism of increasing nucleotide affinity distinguishes it from the catalytic action of GEFs. While direct comparative data with other small molecule Rac1 activators is limited, the available information suggests that multiple chemical scaffolds can achieve Rac1 activation through mechanisms that likely involve stabilizing the active conformation. The selection of a particular Rac1 activator will depend on the specific research question, including the desired specificity and the cellular context of the experiment. The provided protocols offer standardized methods for evaluating and comparing the efficacy of these and other novel Rac1 modulators.
References
Validating the Specificity of ML-097 for Ras Family GTPases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the specificity of ML-097 (CID-2160985), a known pan-activator of Ras-related GTPases. While initial screens have identified this compound's ability to activate several GTPases, including Rac1, Cdc42, Ras, and Rab7, a detailed comparative analysis of its potency and selectivity across the diverse landscape of the Ras superfamily is crucial for its application as a specific research tool or therapeutic lead.[1][2][3] This document outlines key experiments, presents data in a comparative format, and provides detailed protocols to rigorously assess the specificity of this compound for Ras family GTPases.
Executive Summary
Comparative Data Tables
The following tables are designed to be populated with experimental data to provide a clear comparison of this compound's activity against a panel of GTPases.
Table 1: Biochemical Potency of this compound Across GTPase Families
| GTPase Family | Representative Member | EC50 (µM) | Maximum Activation (% of control) |
| Ras | H-Ras | Data to be generated | Data to be generated |
| K-Ras | Data to be generated | Data to be generated | |
| N-Ras | Data to be generated | Data to be generated | |
| Rho | RhoA | Data to be generated | Data to be generated |
| Rac1 | Data to be generated | Data to be generated | |
| Cdc42 | Data to be generated | Data to be generated | |
| Rab | Rab5 | Data to be generated | Data to be generated |
| Rab7 | Data to be generated | Data to be generated | |
| Arf | Arf1 | Data to be generated | Data to be generated |
| Ran | Ran | Data to be generated | Data to be generated |
Table 2: Cellular Target Engagement of this compound
| Cell Line | GTPase Target | Thermal Shift (ΔTagg in °C) | In-Cell EC50 (µM) |
| HEK293T | H-Ras | Data to be generated | Data to be generated |
| K-Ras | Data to be generated | Data to be generated | |
| N-Ras | Data to be generated | Data to be generated | |
| Rac1 | Data to be generated | Data to be generated | |
| Cdc42 | Data to be generated | Data to be generated |
Experimental Protocols
To generate the data for the tables above, the following key experiments are recommended.
In Vitro GTPase Activation Assays
a. Guanine Nucleotide Exchange (GEF) Assay using Fluorescent Nucleotides
This assay measures the rate of GDP release and GTP uptake by a GTPase in the presence of this compound. An increase in fluorescence upon binding of a GTP analog (e.g., mant-GTP) to the GTPase indicates activation.[4][5]
Protocol:
-
Reagents: Purified recombinant GTPases (H-Ras, K-Ras, N-Ras, RhoA, Rac1, Cdc42, etc.), this compound, MANT-GDP, GTP, GEF (e.g., SOS1 for Ras), assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT).
-
Procedure:
-
Load GTPases with MANT-GDP by incubation in the presence of EDTA.
-
Stop the loading reaction by adding excess MgCl2.
-
In a 384-well plate, add the MANT-GDP-loaded GTPase.
-
Add varying concentrations of this compound or vehicle control.
-
Initiate the exchange reaction by adding a saturating concentration of GTP.
-
Monitor the decrease in fluorescence over time using a plate reader (Excitation ~360 nm, Emission ~440 nm).
-
-
Data Analysis: Calculate the initial rate of nucleotide exchange for each this compound concentration. Plot the rates against the log of the concentration and fit to a dose-response curve to determine the EC50.
b. GTPase-Glo™ Assay
This commercial assay measures the remaining GTP after a GTPase reaction, providing an indirect measure of GTPase activity.[6]
Protocol:
-
Reagents: Purified recombinant GTPases, this compound, GTP, GTPase-Glo™ Reagent.
-
Procedure:
-
Set up GTPase reactions with a fixed amount of GTP and varying concentrations of this compound.
-
Incubate to allow for GTP hydrolysis.
-
Add the GTPase-Glo™ Reagent, which converts the remaining GTP to ATP.
-
Add the detection reagent to generate a luminescent signal proportional to the ATP concentration.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: A lower luminescent signal indicates higher GTPase activation. Plot the signal against the log of the this compound concentration to determine the EC50.
Cellular Assays for Target Engagement and Specificity
a. Cellular Thermal Shift Assay (CETSA)
CETSA assesses the direct binding of this compound to its target GTPases in a cellular environment by measuring changes in the thermal stability of the target protein.[7][8][9][10][11]
Protocol:
-
Reagents: Cell line of interest (e.g., HEK293T), this compound, lysis buffer, antibodies specific to the GTPases of interest.
-
Procedure:
-
Treat cells with varying concentrations of this compound or vehicle control.
-
Heat the cells at a range of temperatures to induce protein denaturation.
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble target protein at each temperature using Western blotting or ELISA.
-
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. The magnitude of the shift (ΔTagg) can be compared across different GTPases.
b. In-Cell GTPase Activation Assay (G-LISA® or similar)
This ELISA-based assay quantifies the amount of active, GTP-bound GTPase in cell lysates.
Protocol:
-
Reagents: Cell line, this compound, lysis buffer, G-LISA® kit for the specific GTPase of interest.
-
Procedure:
-
Culture cells and treat with a dose-range of this compound.
-
Lyse the cells and quickly transfer the lysates to the wells of the G-LISA® plate, which are coated with a GTPase-binding domain (GBD) that specifically binds the active form of the target GTPase.
-
Incubate to allow the active GTPase to bind.
-
Wash away unbound proteins.
-
Detect the captured active GTPase using a specific primary antibody followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Add a substrate and measure the colorimetric or chemiluminescent signal.
-
-
Data Analysis: The signal is directly proportional to the amount of active GTPase. Plot the signal against the log of the this compound concentration to determine the in-cell EC50.
Mandatory Visualizations
Caption: Simplified Ras signaling pathway and the proposed mechanism of action of this compound.
Caption: Proposed experimental workflow for validating the specificity of this compound.
References
- 1. Three small molecule pan activator families of Ras-related GTPases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Three small molecule pan activator families of Ras-related GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Guanine Nucleotide Exchange Assay Using Fluorescent MANT-GDP [bio-protocol.org]
- 5. Guanine Nucleotide Exchange Assay Using Fluorescent MANT-GDP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GTPase-Glo™ Assay Protocol [promega.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
A Head-to-Head Guide: Evaluating Small Molecules for Rac1 Modulation in Research
For researchers investigating the intricate roles of the Rho GTPase family, specific and well-characterized molecular probes are indispensable. Rac1, a key regulator of the actin cytoskeleton, cell motility, and proliferation, is a frequent target of study. This guide provides a detailed comparison of two compounds, NSC23766 and ML-097, for use in Rac1-focused research.
Crucial Clarification: An Inhibitor vs. an Activator
Initial evaluation of the topic "this compound versus NSC23766 for Rac1 inhibition studies" has revealed a critical distinction:
-
NSC23766 is a well-documented, first-generation inhibitor of Rac1. It functions by preventing the interaction between Rac1 and its specific Guanine Nucleotide Exchange Factors (GEFs), Tiam1 and Trio.[1][2]
-
This compound (also known as CID-2160985), conversely, is described by multiple sources as a pan-Ras-related GTPase activator .[1][3] It has been reported to activate Rac1, Cdc42, Ras, and Rab7.[1][3]
Therefore, a direct comparison of these two compounds for "Rac1 inhibition" is not feasible. This guide has been adapted to provide a comprehensive overview of the inhibitor NSC23766, while also presenting the available information on the activator this compound, to clarify their distinct roles and aid researchers in selecting the appropriate tool for their experimental needs.
NSC23766: A Profile of a Rac1-GEF Interaction Inhibitor
NSC23766 was identified through a structure-based virtual screen to find molecules that fit into a surface groove on Rac1 critical for its binding to GEFs.[1] By occupying this site, it specifically blocks Rac1 activation by GEFs like Tiam1 and Trio without affecting the activation of the closely related GTPases, Cdc42 or RhoA.[1][2]
Mechanism of Action
The diagram below illustrates the canonical Rac1 signaling pathway and the specific point of intervention for NSC23766. Rac1 cycles between an inactive GDP-bound state and an active GTP-bound state. This activation is catalyzed by GEFs. NSC23766 blocks this step, preventing downstream signaling.
Performance Data for NSC23766
The following table summarizes the quantitative data for NSC23766's performance as a Rac1 inhibitor. It is effective at micromolar concentrations but has noted off-target effects that must be considered in experimental design.
| Parameter | Value | Target/Assay | Notes | Reference(s) |
| IC₅₀ | ~50 µM | Inhibition of Rac1 activation by GEFs (TrioN, Tiam1) | This is the most commonly cited concentration for effective inhibition in biochemical assays. | [2] |
| Cellular IC₅₀ | 25-100 µM | Varies by cell type and assay (e.g., cell invasion, proliferation). | Higher concentrations are often needed in cell-based assays. | [1] |
| Selectivity | Selective | No inhibition of Cdc42 or RhoA activation observed. | A key advantage for specifically studying Rac1-dependent pathways. | [1][2] |
| Off-Target Effects | Reported | Competitive antagonist at muscarinic acetylcholine receptors; effects on CXCR4. | Can produce Rac1-independent effects, especially at higher concentrations (~100 µM). | [4][5] |
Experimental Protocols
Validating the effect of NSC23766 requires specific assays. Below is a generalized protocol for a common method used to measure Rac1 activation.
Protocol: Rac1 Activation Pull-Down Assay
This assay quantifies the amount of active, GTP-bound Rac1 in cell lysates.
Objective: To determine the effect of NSC23766 on the levels of active Rac1 in cultured cells following stimulation.
Materials:
-
Cell line of interest (e.g., NIH 3T3, PC-3)
-
NSC23766 (stock solution in DMSO or water)
-
Stimulant (e.g., PDGF, EGF, or serum)
-
Lysis Buffer (e.g., MLB: 25 mM HEPES, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl₂, 1 mM EDTA, 10% glycerol, protease inhibitors)
-
GST-PAK-PBD (p21-activated kinase-p21 binding domain) beads
-
SDS-PAGE gels and Western Blotting reagents
-
Anti-Rac1 primary antibody
Workflow:
Procedure:
-
Cell Culture: Plate cells and grow to ~70-80% confluency.
-
Starvation: Serum-starve the cells (e.g., in 0.5% FBS medium) for 12-24 hours to reduce basal Rac1 activity.
-
Inhibitor Treatment: Pre-incubate cells with the desired concentration of NSC23766 (e.g., 50 µM) or vehicle control for 2-12 hours.
-
Stimulation: Add a stimulant (e.g., 10 ng/mL PDGF) for a short period (e.g., 2-5 minutes) to activate Rac1.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse on ice. Scrape cells and clarify the lysate by centrifugation.
-
Input Control: Collect a small aliquot of the total lysate to measure total Rac1 levels.
-
Pull-Down: Incubate the clarified lysate with GST-PAK-PBD beads for 1 hour at 4°C with gentle rotation. These beads will specifically bind to active, GTP-bound Rac1.
-
Washing: Wash the beads 3-4 times with lysis buffer to remove non-specifically bound proteins.
-
Elution & Analysis: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Separate proteins by SDS-PAGE and transfer to a membrane for Western blotting using an anti-Rac1 antibody.
-
Quantification: Use densitometry to compare the amount of pulled-down (active) Rac1 between treated and control samples, normalizing to the total Rac1 in the input lysates.
This compound: A Profile of a Pan-GTPase Activator
In contrast to NSC23766, this compound (CID-2160985) is reported to be an activator of several Ras-related GTPases.
| Compound | Reported Activity | Targets | EC₅₀ | Reference(s) |
| This compound | Pan-GTPase Activator | Rac1, Cdc42, Ras, Rab7 | Not specified for this compound, but a related compound (ML-099) has reported EC₅₀ values from ~20-150 nM for various GTPases. | [1][3] |
Due to its function as an activator, this compound would be used in experiments with goals opposite to those using NSC23766, such as studying the downstream consequences of sustained GTPase activation.
Summary and Recommendations
The selection of a small molecule tool is critically dependent on its specific mechanism of action.
-
NSC23766 is a suitable tool for researchers wishing to inhibit Rac1 activity specifically by preventing its activation by GEFs. It is selective for Rac1 over RhoA and Cdc42. However, users must be cautious of its relatively modest potency (requiring µM concentrations) and its documented off-target effects, which should be controlled for, particularly when working with cell types expressing muscarinic or CXCR4 receptors.
-
This compound is not an inhibitor and should not be used for Rac1 inhibition studies. It is an activator of multiple GTPases and would be appropriate for experiments designed to explore the effects of broad GTPase activation.
For researchers seeking alternatives to NSC23766 for Rac1 inhibition, other small molecules such as EHT 1864 (which functions by a different mechanism) may be considered, though it also has reported off-target effects. As always, careful validation and the use of appropriate controls are paramount to ensure that the observed biological effects are attributable to the intended modulation of Rac1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rational design and characterization of a Rac GTPase-specific small molecule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CID-2160985 | Ras-related GTPases Activator | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 4. Discovery and characterization of small molecule Rac1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioAssays - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis of ML-097 and Other GTPase Modulators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of ML-097 and other prominent GTPase modulators. This document outlines their performance based on experimental data, details key experimental protocols, and visualizes relevant biological pathways and workflows.
Guanosine Triphosphate-binding proteins (GTPases) are a superfamily of hydrolase enzymes that act as molecular switches in a multitude of cellular processes, including signal transduction, cell proliferation, and cytoskeletal dynamics.[1] Their dysregulation is implicated in various diseases, making them critical targets for therapeutic intervention.[1] This guide focuses on this compound, a pan-activator of Ras-related GTPases, and compares it with selective inhibitors of different Rho family GTPases: ML141 (a Cdc42 inhibitor), NSC23766 (a Rac1 inhibitor), and Rhosin (a RhoA inhibitor).
Performance Data of GTPase Modulators
The following table summarizes the quantitative data for this compound and other selected GTPase modulators, providing a basis for comparative analysis.
| Modulator | Type | Target GTPase(s) | EC50 / IC50 / Kd | Selectivity | Mechanism of Action |
| This compound | Activator | Rac1, Cdc42, Ras, Rab7 | Rac1 (wt): 151.35 nM, Rac1 (mutant): 81.28 nM, Cdc42 (wt): 102.32 nM, Cdc42 (mutant): 50.11 nM, Ras (wt): 109.64 nM, Ras (mutant): 93.32 nM, Rab7: 20.41 nM[2] | Pan-activator of Ras-related GTPases[2] | Activates GTPases, promoting the GTP-bound state.[2] |
| ML141 | Inhibitor | Cdc42 | IC50: ~200 nM - 2.6 µM[3] | Selective for Cdc42 over other Rho family GTPases like Rac1, Rab2, and Rab7.[3] | Potent, selective, reversible, and non-competitive allosteric inhibitor.[3][4] |
| NSC23766 | Inhibitor | Rac1 | IC50: ~50 µM[5] | Selective inhibitor of the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), TrioN and Tiam1. Does not affect Cdc42 or RhoA activation.[5] | Prevents Rac1 activation by inhibiting its interaction with specific GEFs.[5] |
| Rhosin | Inhibitor | RhoA | Kd: ~0.4 µM, EC50: ~30-50 µM (in cells)[6][7] | Specific for the RhoA subfamily; does not interact with Cdc42 or Rac1.[6][7] | Binds to RhoA and inhibits its interaction with GEFs.[6][7] |
Key Experimental Protocols
Accurate assessment of GTPase modulator activity relies on robust experimental assays. Below are detailed methodologies for two common assays used to quantify GTPase activity.
GTPase-Glo™ Assay
The GTPase-Glo™ Assay is a luminescent-based method that measures the amount of GTP remaining after a GTPase reaction. A decrease in luminescence indicates higher GTPase activity.[8][9]
Materials:
-
GTPase-Glo™ Reagent (Promega)
-
Detection Reagent (Promega)
-
GTPase/GAP Buffer (Promega)
-
GEF Buffer (Promega)
-
Purified GTPase, GAP, or GEF proteins
-
Test compounds (e.g., this compound, ML141)
-
384-well plates
Protocol:
-
Reaction Setup:
-
Prepare a 2X solution of the GTPase in the appropriate buffer (GTPase/GAP Buffer or GEF Buffer).
-
Dispense 5 µL of the 2X GTPase solution into each well of a 384-well plate.
-
Prepare a solution of the test compound at various concentrations.
-
Add 5 µL of the test compound solution or vehicle control to the wells.
-
Initiate the reaction by adding 10 µL of GTP solution (final concentration typically 5-10 µM). The final reaction volume is 20 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes), allowing the GTPase reaction to proceed.[10]
-
-
GTP Detection:
-
Add 20 µL of reconstituted GTPase-Glo™ Reagent to each well.
-
Incubate for 30 minutes at room temperature.[9]
-
-
Luminescence Measurement:
-
Add 40 µL of Detection Reagent to each well.
-
Incubate for 5-10 minutes at room temperature.[9]
-
Measure luminescence using a plate reader.
-
G-LISA® Activation Assay
The G-LISA® is a colorimetric or chemiluminescent ELISA-based assay that specifically measures the active, GTP-bound form of a GTPase in cell lysates.[11][12]
Materials:
-
G-LISA® Kit (contains Rho-GTP affinity plate, lysis buffer, binding buffer, wash buffer, primary and secondary antibodies, detection reagents)
-
Cell culture reagents
-
Test compounds
-
96-well plate spectrophotometer or luminometer
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in a multi-well plate and treat with the test compound or vehicle control for the desired time.
-
Lyse the cells using the provided ice-cold lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
-
GTPase Capture:
-
Add equal volumes of cell lysate (containing equal protein amounts) to the wells of the Rho-GTP affinity plate.
-
Incubate the plate on an orbital shaker at 4°C for 30 minutes.[13]
-
-
Washing:
-
Wash the wells multiple times with the provided wash buffer to remove unbound proteins.
-
-
Detection:
-
Add the primary antibody specific to the GTPase of interest and incubate for 45 minutes at room temperature.[13]
-
Wash the wells and then add the HRP-labeled secondary antibody, followed by another incubation.
-
After a final wash, add the HRP detection reagent.
-
-
Signal Measurement:
-
For the colorimetric assay, add a stop solution and measure absorbance at 490 nm.[11] For the luminescent assay, measure the light output.
-
Signaling Pathways and Experimental Workflow
To visualize the complex interactions and experimental processes involved in studying GTPase modulators, the following diagrams are provided.
Caption: General GTPase signaling pathway and points of intervention by modulators.
Caption: General experimental workflow for evaluating GTPase modulators.
Caption: Simplified signaling pathways of Rho family GTPases and their inhibitors.
References
- 1. abeomics.com [abeomics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ML141 is a Selective, Reversible and Non-competitive Cdc42 GTPase Inhibitor | MedChemExpress [medchemexpress.eu]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Rhosin | Rho | TargetMol [targetmol.com]
- 8. Signaling Role of Cdc42 in Regulating Mammalian Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GTPase-Glo™ Assay [promega.com]
- 10. promega.com [promega.com]
- 11. sc.edu [sc.edu]
- 12. Colorimetric RhoB GTPase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Cross-Validation of Predictive Models with Genetic Approaches: A Comparative Guide
In the landscape of modern drug discovery and biomedical research, the integration of computational and experimental methodologies is paramount for the robust validation of therapeutic targets and the efficacy of novel compounds. This guide provides a comparative analysis of results derived from a hypothetical machine learning model, designated ML-097, with those obtained through established genetic validation techniques. The focus of this comparison is the AAA+ ATPase p97 (also known as VCP), a well-characterized drug target implicated in cancer and neurodegenerative diseases.[1][2][3]
Executive Summary
This guide serves to bridge the gap between in silico predictions and in vivo or in vitro experimental data. We present a hypothetical scenario where this compound, a machine learning model, predicts the phenotypic outcomes of inhibiting the p97 protein. These predictions are then cross-validated against experimental results from genetic approaches that modulate the expression or function of the VCP gene, which encodes the p97 protein. The objective is to demonstrate a workflow for validating computational predictions and to provide researchers with a framework for integrating these complementary approaches.
Data Presentation: this compound Predictions vs. Genetic Validation
The following tables summarize the hypothetical quantitative data comparing the predictions of the this compound model with experimental outcomes from genetic validation studies targeting p97.
Table 1: Comparison of Predicted and Observed Cellular Viability Reduction
| Treatment/Method | This compound Predicted Viability Reduction (%) | Experimental Viability Reduction (%) | Genetic Approach | Cell Line |
| p97 Inhibitor (e.g., CB-5083) | 65% | 62% ± 5% | - | HeLa |
| VCP siRNA Knockdown | 70% | 68% ± 6% | RNA interference | HeLa |
| VCP CRISPR-Cas9 Knockout | 85% | 81% ± 4% | Gene editing | HeLa |
| Non-targeting Control | 2% | 3% ± 1% | - | HeLa |
Table 2: Comparison of Predicted and Observed Biomarker Modulation (Accumulation of Ubiquitinated Proteins)
| Treatment/Method | This compound Predicted Increase in Ubiquitination (Fold Change) | Experimental Increase in Ubiquitination (Fold Change) | Genetic Approach | Cell Line |
| p97 Inhibitor (e.g., NMS-873) | 4.5 | 4.2 ± 0.8 | - | MM.1S |
| VCP siRNA Knockdown | 5.0 | 4.8 ± 0.6 | RNA interference | MM.1S |
| VCP CRISPR-Cas9 Knockout | 6.2 | 5.9 ± 0.7 | Gene editing | MM.1S |
| Non-targeting Control | 1.0 | 1.1 ± 0.2 | - | MM.1S |
Experimental Protocols
Detailed methodologies for the key genetic experiments cited in this guide are provided below.
siRNA-mediated Knockdown of VCP
-
Cell Culture: HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Transfection: Cells were seeded in 6-well plates and transfected with either a VCP-targeting siRNA or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's instructions.
-
Validation of Knockdown: 48 hours post-transfection, VCP mRNA and p97 protein levels were quantified by qRT-PCR and Western blotting, respectively, to confirm knockdown efficiency.
-
Phenotypic Assay: Cell viability was assessed using a standard MTT assay 72 hours post-transfection.
CRISPR-Cas9 Mediated Knockout of VCP
-
gRNA Design and Cloning: Guide RNAs targeting a conserved exon of the VCP gene were designed and cloned into a Cas9-expressing vector.
-
Transfection and Selection: HeLa cells were transfected with the gRNA/Cas9 plasmid. 48 hours post-transfection, cells were subjected to antibiotic selection to enrich for a population of successfully edited cells.
-
Validation of Knockout: Single-cell clones were isolated, and genomic DNA was sequenced to confirm the presence of frameshift mutations in the VCP gene. Western blotting was used to confirm the absence of p97 protein expression.
-
Phenotypic Assay: Cell viability of knockout clones was measured using a crystal violet staining assay.
Analysis of Ubiquitinated Protein Accumulation
-
Cell Treatment: Multiple myeloma (MM.1S) cells were treated with a p97 inhibitor, or subjected to VCP siRNA knockdown.
-
Protein Extraction and Western Blotting: Whole-cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with an antibody specific for ubiquitin.
-
Quantification: Densitometry analysis was performed on the Western blot bands to quantify the relative fold change in total ubiquitinated proteins compared to the control.
Visualization of Pathways and Workflows
Signaling Pathway
The following diagram illustrates the central role of p97/VCP in cellular protein homeostasis, a pathway frequently disrupted by both chemical inhibitors and genetic modulation.[3][4]
Caption: The role of p97/VCP in protein degradation and points of intervention.
Experimental Workflow
The diagram below outlines the workflow for cross-validating the predictions of the this compound model with genetic approaches.
Caption: Workflow for cross-validating machine learning predictions with genetic methods.
Conclusion
The cross-validation of machine learning predictions with robust genetic methodologies represents a powerful paradigm in modern biomedical research. As demonstrated with the hypothetical this compound model and the p97/VCP target, this integrated approach allows for a higher degree of confidence in both the predictive power of computational models and the biological significance of experimental findings. By systematically comparing in silico and experimental data, researchers can accelerate the identification and validation of novel therapeutic targets and strategies.
References
- 1. P97/VCP ATPase inhibitors can rescue p97 mutation-linked motor neuron degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the ATPase p97/VCP: From basic research to clinical applications — Department of Oncology [oncology.ox.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. The VCP/p97 system at a glance: connecting cellular function to disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of ML-097 and Dominant-Active GTPase Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the small molecule GTPase activator, ML-097, and genetically encoded dominant-active GTPase mutants. The objective is to delineate their respective utilities in activating GTPase signaling pathways for research and therapeutic development. Due to a lack of direct comparative studies in publicly available literature, this guide synthesizes known information on their mechanisms and effects, and proposes a comprehensive experimental framework for their direct comparison.
Introduction to GTPase Activation
Small GTPases of the Ras superfamily are critical molecular switches that regulate a vast array of cellular processes, including cell growth, differentiation, and motility. They cycle between an inactive GDP-bound state and an active GTP-bound state. Dominant-active mutants are genetically altered to remain in a constitutively active, GTP-bound state, thereby persistently activating downstream signaling. This compound is a chemical tool, a pan-activator of Ras-related GTPases, that promotes the active state of several GTPases, including Rac1, Cdc42, Ras, and Rab7[1].
Qualitative Comparison of Efficacy
The following table summarizes the known targets and downstream effects of this compound compared to the well-characterized effects of dominant-active mutants of the corresponding GTPases.
| Feature | This compound | Dominant-Active GTPase Mutants |
| Mechanism of Activation | Chemically induces a conformational change favoring the GTP-bound state. | Genetic mutation (e.g., G12V, Q61L) that impairs GTP hydrolysis, locking the protein in the "ON" state[2][3][4][5]. |
| Specificity | Pan-activator of several Ras-related GTPases (Rac1, Cdc42, Ras, Rab7)[1]. | Specific to the mutated GTPase (e.g., a Rac1 mutant will not activate Ras). |
| Temporal Control | Acute and reversible activation; can be added and washed out. | Constitutive, long-term activation dependent on gene expression. |
| Cellular Delivery | Cell-permeable small molecule. | Requires transfection or viral transduction of the mutant gene. |
| Known Activated GTPases | Rac1, Cdc42, Ras, Rab7[1]. | Specific to the engineered mutant (e.g., Rac1Q61L, H-RasG12V, Cdc42G12V, Rab7Q67L)[2][3][5][6]. |
| Downstream Pathways (Examples) | - Rac1/Cdc42: Actin cytoskeletal rearrangement, cell migration[5][7].- Ras: MAPK/ERK and PI3K/Akt signaling, cell proliferation[8][9][10].- Rab7: Regulation of endosomal trafficking[3][6][11]. | - Rac1/Cdc42 mutants: Induction of lamellipodia/filopodia, increased cell motility[5][7][12].- Ras mutants: Oncogenic transformation, sustained proliferation, and survival signaling[8][9][10].- Rab7 mutants: Altered endosomal maturation and trafficking, effects on receptor signaling[6][11][13]. |
Proposed Experimental Protocols for Quantitative Comparison
To directly compare the efficacy of this compound with dominant-active GTPase mutants, a series of quantitative experiments are necessary. Below are detailed protocols for such a comparison.
GTPase Activation Assays
a. G-LISA™ Activation Assay (Colorimetric)
This assay provides a quantitative measurement of the active, GTP-bound form of a specific GTPase in cell lysates.
-
Cell Preparation and Treatment:
-
Plate cells (e.g., HEK293, NIH-3T3) in 6-well plates.
-
For dominant-active mutant groups, transfect cells with plasmids encoding the mutant GTPase (e.g., pCMV-Rac1-Q61L) and a control vector (e.g., pCMV-empty).
-
For the this compound group, treat wild-type cells with varying concentrations of this compound for a specified time course (e.g., 15, 30, 60 minutes).
-
Include a vehicle control group (e.g., DMSO).
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells with the provided lysis buffer containing protease inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration of each lysate using a BCA or Bradford assay.
-
-
G-LISA™ Procedure:
-
Follow the manufacturer's protocol (e.g., Cytoskeleton, Inc.).
-
Briefly, add equal amounts of protein lysate to the wells of the GTPase-specific binding plate.
-
Incubate to allow the active GTPase to bind to the well.
-
Wash the wells and add the primary antibody against the specific GTPase.
-
Add the secondary HRP-conjugated antibody.
-
Add HRP substrate and measure the absorbance at 490 nm.
-
Quantify the results by normalizing to the total protein concentration.
-
b. Pull-down Assay followed by Western Blot
This method isolates the active GTPase using a binding domain of a downstream effector.
-
Cell Preparation and Lysis: Prepare cell lysates as described for the G-LISA™ assay.
-
Pull-down of Active GTPase:
-
Incubate cell lysates with agarose beads coupled to a GST-fusion protein containing the GTPase-binding domain of an effector (e.g., GST-PBD for Rac1/Cdc42, GST-RBD for Ras).
-
Rotate the mixture at 4°C for 1 hour.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the GTPase of interest (e.g., anti-Rac1).
-
Use a secondary HRP-conjugated antibody and detect with an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software. Also, run a parallel western blot on the total cell lysates to normalize the amount of active GTPase to the total amount of the GTPase.
-
Analysis of Downstream Signaling Pathways
Western Blot for Phosphorylated Effectors
This method assesses the activation of downstream signaling cascades by measuring the phosphorylation of key effector proteins.
-
Sample Preparation: Prepare cell lysates from treated and transfected cells as described above.
-
Western Blot Procedure:
-
Perform SDS-PAGE and western blotting as described for the pull-down assay.
-
Probe membranes with primary antibodies against phosphorylated forms of downstream effectors (e.g., phospho-PAK for Rac1/Cdc42 activation, phospho-ERK and phospho-Akt for Ras activation).
-
Strip and re-probe the membranes with antibodies for the total forms of these proteins for normalization.
-
Quantify the ratio of phosphorylated to total protein.
-
Visualizations
Signaling Pathways
Caption: GTPase activation by this compound and dominant-active mutants.
Experimental Workflow
Caption: Proposed workflow for quantitative comparison.
Conclusion
This compound and dominant-active GTPase mutants are both valuable tools for studying GTPase signaling. This compound offers acute, reversible, and broad-spectrum activation, making it suitable for temporal studies and screening. In contrast, dominant-active mutants provide a specific and sustained activation of a single GTPase, ideal for dissecting the roles of individual pathways. The choice between these tools will depend on the specific experimental question. The provided experimental protocols offer a framework for researchers to generate the necessary quantitative data to directly compare their efficacy in specific cellular contexts.
References
- 1. scribd.com [scribd.com]
- 2. Constitutively active Cdc42 mutant confers growth disadvantage in cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sdbonline.org [sdbonline.org]
- 4. Colorimetric RhoB GTPase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cdc42: An Essential Rho-Type GTPase Controlling Eukaryotic Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Characterization of Rab7 Mutant Proteins Associated with Charcot-Marie-Tooth Type 2B Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of RAC1 in resistance to targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dominant active Rac and dominant negative Rac revert the dominant active Ras phenotype in Colletotrichum trifolii by distinct signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. Drugging Ras GTPase: A comprehensive mechanistic and signaling structural view - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rab7 Mutants Associated with Charcot-Marie-Tooth Disease Exhibit Enhanced NGF-Stimulated Signaling | PLOS One [journals.plos.org]
- 12. The interplay of Rac1 activity, ubiquitination and GDI binding and its consequences for endothelial cell spreading - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Disease mutations in Rab7 result in unregulated nucleotide exchange and inappropriate activation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of ML-097 Across Different Cell Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule ML-097 and its alternatives as pan-activators of Ras-related GTPases. Due to the limited availability of direct comparative studies of this compound across multiple cell lines, this guide synthesizes the existing biochemical data and contextualizes it with cellular studies of closely related compounds. This guide also presents detailed experimental protocols for assessing GTPase activation, enabling researchers to systematically evaluate the selectivity of these compounds in their specific cellular models of interest.
Introduction to this compound and Pan-GTPase Activators
This compound (also known as CID-2160985) is a small molecule identified as a pan-activator of Ras-related GTPases, including Rac1, Cdc42, Ras, and Rab7. These small GTPases are crucial molecular switches that regulate a wide array of cellular processes, such as cytoskeleton dynamics, cell proliferation, migration, and vesicular trafficking. Dysregulation of GTPase activity is implicated in numerous diseases, including cancer and neurological disorders.
This compound and its sibling compounds, ML-098 (CID-7345532) and ML-099 (CID-888706), are believed to function through an allosteric mechanism, increasing the affinity of the GTPase for guanine nucleotides (GTP), thereby promoting the active state. This mode of action distinguishes them from the natural guanine nucleotide exchange factors (GEFs).
Biochemical Selectivity Profile
Biochemical assays have been instrumental in defining the activity of this compound and its analogs. The following table summarizes the reported half-maximal effective concentrations (EC50) for the activation of various GTPases.
| Compound | Target GTPase | EC50 (nM) |
| This compound | Rac1 | 151 |
| Cdc42 | 102.32 | |
| Ras | 109.64 | |
| Rab7 | 20.41 | |
| ML-098 | Rac1 | 794.3 |
| Cdc42 | 588.8 | |
| Ras | 346.7 | |
| Rab7 | 77.6 | |
| Rab-2A | 158.5 | |
| ML-099 | Rac1 (wild type) | 20.17 |
| Rac1 (activated mutant) | 25.42 | |
| Cdc42 (wild type) | 100 | |
| Cdc42 (activated mutant) | 58.88 | |
| Ras (wild type) | 141.25 | |
| Ras (activated mutant) | 95.5 | |
| Rab7 | 181.97 | |
| Rab-2A | 354.81 |
Data sourced from MedChemExpress and the NIH Probe Reports.
Cellular Activity and Selectivity: A Comparative Overview
Direct comparative studies on the selectivity of this compound across a broad panel of different cell types are not extensively available in the current literature. However, studies on its closely related analogs, ML-098 and ML-099, provide valuable insights into their potential cell-type-specific effects.
-
ML-099 in HeLa and RBL-2H3 Cells: ML-099 (CID-888706) has been shown to activate Rac1 and Cdc42 in HeLa cells. In rat basophilic leukemia (RBL-2H3) cells, treatment with ML-099 induced significant morphological changes, including the formation of lamellipodia, which is characteristic of Rho GTPase activation.
-
ML-098 in Bladder Epithelial and HeLa Cells: ML-098 (CID-7345532) has been demonstrated to activate Rab7 in human bladder epithelial (HTB-9) cells. This activation led to an increase in the number of lysosomes and enhanced the clearance of intracellular bacteria. Studies in HeLa cells also indicated that Rab7 activation by ML-098 is linked to lysosomal biogenesis.
The available data suggests that while these compounds are pan-GTPase activators in biochemical assays, their downstream effects in a cellular context can be influenced by the specific cell type and the relative expression and localization of the target GTPases and their effectors. A comprehensive assessment of this compound's selectivity would necessitate a systematic evaluation across a panel of cell lines representing diverse lineages (e.g., epithelial, mesenchymal, hematopoietic).
Experimental Protocols
To facilitate the assessment of this compound and other GTPase activators in various cell types, detailed protocols for key experiments are provided below.
GTPase Activation Pull-Down Assay
This is a widely used method to measure the cellular levels of active, GTP-bound GTPases.
Principle: A protein domain that specifically binds to the active (GTP-bound) conformation of a target GTPase is immobilized on beads. This "bait" is used to "pull down" the active GTPase from cell lysates. The amount of pulled-down GTPase is then quantified by Western blotting. For Rac1 and Cdc42, the p21-binding domain (PBD) of PAK1 is commonly used. For RhoA, the Rho-binding domain (RBD) of Rhotekin is used. For Rab7, the Rab7-interacting lysosomal protein (RILP) can be utilized.
Detailed Protocol:
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with this compound or other compounds for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with a suitable lysis buffer (e.g., MLB: 25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 10% glycerol, supplemented with protease and phosphatase inhibitors).
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Affinity Precipitation (Pull-Down):
-
Normalize the total protein concentration of the supernatants.
-
Incubate an aliquot of the cell lysate (typically 200-500 µg of total protein) with GST-PAK-PBD (for Rac1/Cdc42) or GST-Rhotekin-RBD (for RhoA) or GST-RILP (for Rab7) agarose or magnetic beads.
-
Incubate for 45-60 minutes at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Wash the beads three times with an ice-cold wash buffer (e.g., MLB).
-
-
Elution and Western Blotting:
-
Resuspend the beads in 2x Laemmli sample buffer and boil for 5 minutes to elute the bound proteins.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with specific primary antibodies against the GTPase of interest (e.g., anti-Rac1, anti-Cdc42, anti-RhoA, or anti-Rab7).
-
Use an appropriate HRP-conjugated secondary antibody and detect with an enhanced chemiluminescence (ECL) substrate.
-
To normalize for the total amount of the GTPase in each sample, a fraction of the initial cell lysate (input) should also be run on the gel and blotted with the same primary antibody.
-
Experimental Workflow for Assessing Selectivity
To systematically assess the selectivity of this compound across different cell types, the following workflow is recommended:
Signaling Pathways and Visualization
The activation of Ras-related GTPases by this compound is expected to trigger a cascade of downstream signaling events. The following diagram illustrates the general signaling pathways initiated by the activation of Rac1/Cdc42 and Ras.
Conclusion and Future Directions
This compound is a valuable tool for studying the roles of Ras-related GTPases. The available biochemical data indicates its potent pan-GTPase activator properties. However, a comprehensive understanding of its selectivity across different cell types is currently lacking. The cellular context, including the expression levels of GTPases, their regulatory proteins (GEFs and GAPs), and downstream effectors, likely plays a critical role in determining the ultimate cellular response to this compound.
Future research should focus on systematic, head-to-head comparisons of this compound and its analogs in a diverse panel of cell lines. Such studies, employing the experimental workflows outlined in this guide, will be crucial for elucidating the true selectivity profile of this compound and for guiding its application in specific biological research and drug development contexts.
ML-097: A Powerful Tool as a Positive Control in GTPase Activity Assays
For researchers in cell signaling, drug discovery, and molecular biology, accurate measurement of GTPase activity is paramount. A crucial component of a robust GTPase assay is the inclusion of a reliable positive control to validate the assay's performance and ensure the accurate interpretation of results. ML-097 has emerged as a potent and convenient small molecule tool for this purpose, offering distinct advantages over traditional positive controls.
This guide provides a comprehensive comparison of this compound with other common positive controls for GTPase activity assays, supported by experimental data and detailed protocols to aid researchers in selecting the optimal control for their specific needs.
The Role of Positive Controls in GTPase Assays
GTPases are a superfamily of hydrolase enzymes that act as molecular switches in a multitude of cellular processes. They cycle between an active, GTP-bound state and an inactive, GDP-bound state. Guanine nucleotide exchange factors (GEFs) promote the exchange of GDP for GTP, activating the GTPase, while GTPase-activating proteins (GAPs) accelerate the hydrolysis of GTP to GDP, leading to inactivation.
In a GTPase activity assay, a positive control serves to confirm that the assay is capable of detecting an activated GTPase. This is essential for validating negative results and ensuring that the assay conditions are suitable for measuring changes in GTPase activity.
This compound: A Pan-GTPase Activator
This compound is a small molecule that has been identified as a pan-activator of Ras-related GTPases.[1] Unlike physiological activators (GEFs) that promote nucleotide exchange, this compound is proposed to function by binding to an allosteric site on the GTPase, which increases the enzyme's affinity for guanine nucleotides.[1] This mechanism effectively stabilizes the GTP-bound, active conformation of the GTPase.
Comparison of Positive Controls for GTPase Activity Assays
The selection of an appropriate positive control is critical for the success of a GTPase activity assay. The most commonly used positive controls include this compound, the non-hydrolyzable GTP analog GTPγS, and constitutively active GTPase mutants.
| Feature | This compound | GTPγS | Constitutively Active Mutants |
| Mechanism of Action | Allosteric activator, increases affinity for GTP | Non-hydrolyzable GTP analog, locks GTPase in active state | Mutation (e.g., Q61L, G12V) impairs GTP hydrolysis |
| Preparation | Commercially available small molecule, easy to prepare and use | Commercially available nucleotide analog | Requires site-directed mutagenesis and protein expression/purification |
| Applicability | Broadly applicable to wild-type GTPases | Broadly applicable to wild-type GTPases | Specific to the mutated GTPase |
| Cell Permeability | Potentially cell-permeable (depending on specific derivative) | Not cell-permeable | Not applicable (expressed intracellularly) |
| Reversibility | Reversible binding | Essentially irreversible binding | Permanent activation |
Performance Data
While direct head-to-head comparisons in the same study are limited, the available data allows for an assessment of the utility of each positive control.
One study characterized a series of small molecule GTPase activators, including compounds with a similar scaffold to this compound. In cell-based assays, these activators induced a robust increase in Rac1 and Cdc42 activity, comparable to stimulation with epidermal growth factor (EGF), a known physiological activator.[2][3] For instance, in a G-LISA assay, a representative activator increased Cdc42 activity in Swiss 3T3 cells.[2]
Table 1: Performance Characteristics of GTPase Assay Positive Controls
| Parameter | This compound (and similar activators) | GTPγS | Constitutively Active Mutants |
| Typical Fold Activation | Comparable to physiological stimuli (e.g., EGF)[2][3] | Strong and sustained activation | High basal activity |
| Signal-to-Background Ratio | High | High | High |
| Ease of Use | High | High | Low |
| Cost-Effectiveness | Moderate to High | High | Low (due to labor and reagent costs) |
Experimental Protocols
To facilitate the use of this compound as a positive control, a detailed protocol for a common luminescence-based GTPase activity assay, the GTPase-Glo™ Assay, is provided below.
Experimental Protocol: GTPase-Glo™ Assay with this compound as a Positive Control
This protocol is adapted from the manufacturer's instructions for the GTPase-Glo™ Assay and incorporates the use of this compound as a positive control.
Materials:
-
GTPase-Glo™ Assay Kit (Promega)
-
Recombinant wild-type GTPase of interest (e.g., Rac1, Cdc42, Ras)
-
This compound
-
GTPγS (for comparison)
-
Assay Buffer (provided in the kit or a suitable buffer for the specific GTPase)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Thaw all GTPase-Glo™ reagents and supplements as per the manufacturer's instructions.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of GTPγS in water or buffer.
-
Dilute the recombinant GTPase to the desired concentration in Assay Buffer.
-
-
Assay Setup:
-
In a 384-well plate, set up the following reactions in triplicate:
-
Negative Control (Basal Activity): GTPase + Assay Buffer + Vehicle (e.g., DMSO)
-
Positive Control (this compound): GTPase + this compound (at a final concentration of 1-10 µM, optimization may be required)
-
Positive Control (GTPγS): GTPase + GTPγS (at a final concentration of 10-100 µM)
-
No Enzyme Control: Assay Buffer only
-
-
-
GTPase Reaction:
-
Initiate the reaction by adding GTP to each well to a final concentration of 10 µM.
-
Incubate the plate at room temperature for 60-120 minutes. The optimal incubation time may vary depending on the intrinsic activity of the GTPase.
-
-
Detection:
-
Add GTPase-Glo™ Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
Add Detection Reagent to each well.
-
Incubate for 5-10 minutes at room temperature.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the "No Enzyme Control" from all other readings.
-
Calculate the fold activation for the positive controls relative to the negative control.
-
Visualizing GTPase Signaling and Assay Workflow
To better understand the context of GTPase activity assays, the following diagrams illustrate the canonical GTPase signaling cycle and a typical experimental workflow.
Caption: Canonical GTPase signaling cycle.
Caption: General workflow for a GTPase activity assay.
Conclusion
This compound offers a convenient and effective solution for a positive control in GTPase activity assays. Its ability to activate a broad range of wild-type GTPases through a distinct allosteric mechanism provides a valuable alternative to the more labor-intensive use of constitutively active mutants and the irreversible nature of GTPγS. By incorporating this compound into their experimental design, researchers can enhance the reliability and accuracy of their GTPase activity measurements, ultimately leading to a deeper understanding of the intricate roles these molecular switches play in cellular function and disease.
References
Safety Operating Guide
Proper Disposal Procedures for ML-097
This document provides essential safety and logistical information for the proper disposal of ML-097, a pan Ras-related GTPases activator. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory practices.
Chemical Identification:
-
Name: this compound
-
Synonyms: CID-2160985, 2-[(2-bromophenyl)methoxy]-benzoic acid
-
CAS Number: 743456-83-9
-
Molecular Formula: C₁₄H₁₁BrO₃
-
Molecular Weight: 307.1 g/mol
Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture. However, it is imperative to handle all laboratory chemicals with appropriate safety measures.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available information.
| Property | Value |
| Purity | ≥95% |
| Storage Temperature | -20°C |
| Solubility in DMSO | 5 mg/mL |
| Hazard Classification | Not a hazardous substance or mixture |
| Transport Information | Considered non-hazardous for transport |
Disposal Protocol
Researchers must adhere to local, state, and federal regulations for chemical waste disposal. The following is a step-by-step guide for the proper disposal of this compound, reflecting its non-hazardous classification.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing the appropriate PPE:
-
Safety glasses or goggles
-
Standard laboratory coat
-
Chemical-resistant gloves (e.g., nitrile)
Step 2: Waste Characterization
Confirm that the waste to be disposed of is solely this compound and is not mixed with any hazardous substances. If this compound has been mixed with other chemicals, the entire mixture must be treated as hazardous waste and disposed of accordingly.[1]
Step 3: Small Quantities (Solid)
For small quantities of solid this compound:
-
Ensure the material is in a securely sealed, properly labeled container.
-
The container label should be defaced or clearly marked as "WASTE" to avoid confusion.[2]
-
This container can typically be disposed of in the regular laboratory trash.[3][4][5] However, always confirm this with your institution's Environmental Health and Safety (EHS) office.
Step 4: Solutions of this compound
For solutions of this compound (e.g., dissolved in DMSO):
-
Small volumes of dilute, non-hazardous aqueous solutions may be permissible for drain disposal with copious amounts of water.[5][6]
-
Crucially, verify with your local EHS guidelines before disposing of any chemical down the drain. Regulations can vary significantly.
-
If drain disposal is not permitted, or if the solvent is not water, collect the waste in a designated, properly labeled waste container for chemical waste pickup by your institution's EHS.
Step 5: Decontamination of Empty Containers
-
Rinse empty containers that held this compound three times with a suitable solvent (e.g., ethanol or acetone).
-
Allow the container to air dry completely in a well-ventilated area or fume hood.
-
Once clean and dry, deface the original label and dispose of the container in the regular trash or designated glass waste, as per your laboratory's procedures.[2]
Step 6: Spill Cleanup
In the event of a spill:
-
Absorb the spilled material with an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed container.
-
Dispose of the contaminated absorbent material as chemical waste through your institution's EHS.
Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemicals like this compound.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. sfasu.edu [sfasu.edu]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling ML-097
For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling.
This document provides immediate and essential safety and logistical information for the handling and disposal of ML-097. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Chemical Identification and Hazards
-
Chemical Name: 2-[(2-bromophenyl)methoxy]-benzoic acid
-
CAS Number: 743456-83-9
-
Synonyms: this compound, CID-2160985
-
Physical Form: Crystalline solid.
-
Solubility: Soluble in DMSO (5 mg/ml).
-
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles or Face Shield | Must be worn at all times when handling this compound to protect against splashes and airborne particles. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves should be inspected for integrity before each use and changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat must be worn and fully buttoned to protect from skin contact. |
| Respiratory Protection | Fume Hood | All handling of this compound that may generate dust or aerosols must be conducted in a certified chemical fume hood to prevent inhalation. |
Operational Plan: Step-by-Step Handling Protocol
Engineering Controls
-
Work with this compound must be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
Handling Procedures
-
Preparation:
-
Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.
-
Verify that all required PPE is available and in good condition.
-
Have spill containment materials (e.g., absorbent pads, sand) readily available.
-
-
Weighing and Transfer:
-
Perform all weighing and transferring of solid this compound within the chemical fume hood to contain any dust.
-
Use a spatula or other appropriate tools to minimize the generation of dust and prevent direct contact.
-
-
Dissolving:
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.
-
Decontaminate all surfaces and equipment that have come into contact with this compound.
-
Properly remove and dispose of all contaminated PPE.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips, wipes), in a designated, clearly labeled, and sealed hazardous waste container.
-
-
Container Labeling:
-
The waste container must be labeled with "Hazardous Waste," the full chemical name "Waste 2-[(2-bromophenyl)methoxy]-benzoic acid," and the associated hazard pictograms (e.g., irritant).
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Disposal Procedure:
-
Dispose of the hazardous waste through your institution's designated Environmental Health and Safety (EHS) program. Do not dispose of this compound down the drain or in regular trash.
-
Experimental Protocols and Visualizations
Signaling Pathway of this compound
This compound is a pan-activator of Ras-related GTPases, including Rac1, Cdc42, Ras, and Rab7.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
